Product packaging for Monooctyl Phthalate-d4(Cat. No.:CAS No. 1398065-74-1)

Monooctyl Phthalate-d4

Cat. No.: B1146463
CAS No.: 1398065-74-1
M. Wt: 282.37
Attention: For research use only. Not for human or veterinary use.
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Description

Monooctyl Phthalate-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₈D₄O₄ and its molecular weight is 282.37. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₁₈D₄O₄ B1146463 Monooctyl Phthalate-d4 CAS No. 1398065-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/p-1/i7D,8D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIYFBICNICNGJ-LLDRQJGISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OCCCCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Monooctyl Phthalate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Synthesis, Analytical Quantification, Metabolism, and Biological Interactions

Abstract

Monooctyl Phthalate-d4 (MOP-d4) is the deuterium-labeled analogue of Monooctyl Phthalate (MOP), a primary metabolite of the plasticizer Di-n-octyl phthalate (DNOP). Its principal application lies in its use as an internal standard for the accurate quantification of MOP in various biological and environmental matrices. This technical guide provides a comprehensive overview of MOP-d4, including its chemical properties, a plausible synthesis pathway, detailed analytical protocols for its quantification, and an exploration of its metabolic fate and toxicological profile, with a focus on its interaction with Peroxisome Proliferator-Activated Receptors (PPARs). This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental science, and pharmacology.

Chemical and Physical Properties

This compound is characterized by the incorporation of four deuterium atoms onto the benzene ring of the monooctyl phthalate molecule. This isotopic labeling minimally alters its chemical properties but provides a distinct mass spectrometric signature, crucial for its use as an internal standard.

PropertyValueReference
CAS Number 1398065-74-1[1][2][3]
Molecular Formula C₁₆H₁₈D₄O₄[1][4]
Molecular Weight 282.37 g/mol [1][5]
Appearance Not Available
Storage 2-8°C Refrigerator[3][6]
Synonyms 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4; Phthalic Acid Monooctyl Ester-d4; MOP-d4[3][7]

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Deuteration of Phthalic Anhydride

This step aims to introduce deuterium atoms onto the aromatic ring of phthalic anhydride.

  • Materials: Phthalic anhydride, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

  • Procedure:

    • In a sealed reaction vessel suitable for high-pressure reactions, dissolve phthalic anhydride in an excess of deuterium oxide.

    • Add a catalytic amount of deuterated sulfuric acid to the solution.

    • Heat the mixture under pressure at a temperature sufficient to facilitate electrophilic aromatic substitution (e.g., 150-200°C) for an extended period (24-48 hours) to ensure maximal deuterium exchange.

    • Monitor the reaction progress by taking aliquots and analyzing them using ¹H NMR to observe the disappearance of aromatic proton signals.

    • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium carbonate).

    • Extract the deuterated phthalic anhydride using an appropriate organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield Phthalic Anhydride-d4.

Step 2: Monoesterification of Phthalic Anhydride-d4

This step involves the reaction of the deuterated phthalic anhydride with 1-octanol to form the desired this compound.

  • Materials: Phthalic Anhydride-d4, 1-octanol, Pyridine (catalyst).

  • Procedure:

    • Dissolve Phthalic Anhydride-d4 in an excess of 1-octanol in a round-bottom flask.

    • Add a catalytic amount of pyridine to the mixture.

    • Heat the reaction mixture at a moderate temperature (e.g., 80-100°C) with constant stirring. The reaction is typically complete within a few hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and remove the excess 1-octanol under vacuum.

    • Dissolve the residue in an organic solvent and wash with a dilute acid solution to remove pyridine, followed by washing with water and brine.

    • Dry the organic layer and remove the solvent to obtain crude this compound.

    • Purify the product using column chromatography on silica gel to yield pure this compound.

Analytical Quantification

This compound is primarily used as an internal standard for the quantification of Monooctyl Phthalate in various samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Quantification by GC-MS
  • Sample Preparation:

    • Liquid Samples (e.g., urine, water): To a known volume of the sample, add a precise amount of this compound solution of known concentration. Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate).

    • Solid Samples (e.g., tissue, soil): Homogenize a known weight of the sample and spike with a known amount of this compound. Perform solvent extraction (e.g., using a Soxhlet apparatus) with an appropriate solvent.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Derivatize the extract if necessary to improve chromatographic properties, although MOP is often analyzed directly.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C, and hold for several minutes.

      • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Ions to Monitor:

        • For Monooctyl Phthalate (MOP): A characteristic fragment ion (e.g., m/z 149, the phthalic anhydride fragment) and a molecular ion or another specific fragment.

        • For this compound (MOP-d4): The corresponding deuterated fragment ion (e.g., m/z 153) and its molecular ion.

    • Quantification: Construct a calibration curve by analyzing standards containing known concentrations of MOP and a fixed concentration of MOP-d4. The concentration of MOP in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolism and Biological Interactions

Phthalate diesters are readily metabolized in the body to their corresponding monoesters, which are considered the more biologically active compounds. Monooctyl phthalate is the primary metabolite of Di-n-octyl phthalate.

In Vitro Metabolism Experimental Protocol

This protocol describes a general method for studying the metabolism of Monooctyl Phthalate in vitro using liver microsomes.

  • Materials:

    • Human or rat liver microsomes.

    • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

    • Phosphate buffer (pH 7.4).

    • Monooctyl Phthalate.

    • Acetonitrile (for quenching the reaction).

    • This compound (as an internal standard).

  • Procedure:

    • Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding Monooctyl Phthalate (dissolved in a small amount of a suitable solvent like DMSO).

    • Incubate the reaction at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS or GC-MS.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Monooctyl phthalate has been identified as an activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8][9] These nuclear receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation. The activation of PPARs by phthalates is a proposed mechanism for their endocrine-disrupting and metabolic effects.

Quantitative Data on PPAR Activation by Phthalate Monoesters

Phthalate MonoesterPPAR IsoformEC₅₀ (µM)Cell LineReference
Mono-(2-ethylhexyl) phthalate (MEHP)Mouse PPARα0.6COS cells[9]
Mono-(2-ethylhexyl) phthalate (MEHP)Human PPARα3.2COS cells[9]
Mono-(2-ethylhexyl) phthalate (MEHP)Mouse PPARγ10.1COS cells[9]
Mono-(2-ethylhexyl) phthalate (MEHP)Human PPARγ6.2COS cells[9]
Monobenzyl phthalate (MBzP)Mouse PPARα21COS cells[9]
Monobenzyl phthalate (MBzP)Human PPARα30COS cells[9]
Monobenzyl phthalate (MBzP)Mouse PPARγ75-100COS cells[9]
Monobenzyl phthalate (MBzP)Human PPARγ75-100COS cells[9]

Downstream Effects of PPAR Activation

Activation of PPARs by Monooctyl Phthalate leads to the transcriptional regulation of various target genes. Studies on other phthalate monoesters have identified several downstream targets.[4][10]

Phthalate MonoesterTarget GeneFold Change in ExpressionCell TypeReference
MEHP (40 µM)Fabp42.0-fold increaseMouse Granulosa Cells[4]
MEHP (400 µM)Fabp449-fold increaseMouse Granulosa Cells[4]
MEHP (40 µM)Cd365.7-fold increaseMouse Granulosa Cells[4]
MEHP (400 µM)Cd3627-fold increaseMouse Granulosa Cells[4]

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_deuteration Deuteration Stage cluster_esterification Esterification Stage PA Phthalic Anhydride Deuteration Deuteration PA->Deuteration Step 1: Deuteration D2SO4 D2SO4 (cat.) D2SO4->Deuteration D2O D2O D2O->Deuteration PA_d4 Phthalic Anhydride-d4 Esterification Esterification PA_d4->Esterification Step 2: Esterification Octanol 1-Octanol Octanol->Esterification Pyridine Pyridine (cat.) Pyridine->Esterification MOP_d4 This compound Deuteration->PA_d4 Esterification->MOP_d4 PPAR_Signaling cluster_nucleus Nucleus MOP Monooctyl Phthalate PPAR PPARα / PPARγ MOP->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Binds to DNA Adipogenesis Adipogenesis PPAR->Adipogenesis RXR->PPRE Binds to DNA Fabp4 Fabp4 Gene PPRE->Fabp4 Upregulates Transcription Cd36 Cd36 Gene PPRE->Cd36 Upregulates Transcription Lipid_Metabolism Altered Lipid Metabolism Fabp4->Lipid_Metabolism Cd36->Lipid_Metabolism

References

Monooctyl Phthalate-d4 (CAS: 1398065-74-1): A Technical Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Monooctyl Phthalate-d4, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of Monooctyl Phthalate (MOP) in complex matrices. This document details its physicochemical properties, provides an exemplary experimental protocol for its use in analytical workflows, and illustrates the metabolic context of its unlabeled analogue.

Core Compound Data

This compound is the deuterated form of Monooctyl Phthalate, the primary monoester metabolite of the plasticizer Di-n-octyl phthalate (DnOP). Its application as an internal standard in isotope dilution mass spectrometry (ID-MS) is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in analytical measurements.

Physicochemical Properties
PropertyValueSource
CAS Number 1398065-74-1Commercial Suppliers
Molecular Formula C₁₆H₁₈D₄O₄Commercial Suppliers
Molecular Weight 282.37 g/mol Commercial Suppliers
Appearance Light yellow oily liquidCommercial Suppliers
Purity ≥95%Commercial Suppliers
Storage Temperature 2-8°C or -20°CCommercial Suppliers
Isotopic Information
PropertyValue
Isotopic Enrichment Not specified by most vendors, but typically >98% for deuterated standards
Deuterium Label Location Phenyl ring (d4)

Metabolic Pathway of the Parent Compound

Monooctyl Phthalate is a primary metabolite of Di-n-octyl phthalate (DnOP), a widely used plasticizer. Understanding its metabolic fate is critical for exposure assessment and toxicological studies. The metabolic pathway involves a two-step enzymatic process.[1]

Metabolic Pathway of Di-n-octyl Phthalate DnOP Di-n-octyl Phthalate (DnOP) MOP Monooctyl Phthalate (MOP) DnOP->MOP Hydrolysis (Esterases, Lipases) Oxidative_Metabolites Oxidative Metabolites (e.g., MCPP) MOP->Oxidative_Metabolites Oxidation (CYP450 enzymes)

Metabolism of Di-n-octyl Phthalate to Monooctyl Phthalate and its subsequent oxidation.

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the quantification of Monooctyl Phthalate in biological samples, such as urine. The following is a detailed methodology adapted from established protocols for phthalate metabolite analysis by the Centers for Disease Control and Prevention (CDC).[2]

Exemplary Protocol: Quantification of Monooctyl Phthalate in Urine by LC-MS/MS

1. Preparation of Standards and Reagents

  • Stock Solutions: Prepare individual stock solutions of Monooctyl Phthalate (native) and this compound (internal standard) in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the native stock solution to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into all samples, calibrators, and quality control samples.

  • Enzyme Solution: Use a β-glucuronidase enzyme solution to deconjugate the glucuronidated phthalate metabolites in the urine samples.

2. Sample Preparation

  • Sample Aliquoting: Pipette a precise volume of urine sample (e.g., 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of the this compound internal standard spiking solution to each sample, calibrator, and quality control sample.

  • Enzymatic Deconjugation: Add the β-glucuronidase solution to each tube. Vortex briefly and incubate at 37°C for a specified time (e.g., 2 hours) to ensure complete hydrolysis of the conjugated metabolites.

  • Protein Precipitation/Extraction:

    • Add a protein precipitation solvent (e.g., acetonitrile) to each tube.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.

    • Flow Rate: A flow rate appropriate for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Monooctyl Phthalate (Native): Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound (Internal Standard): Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion.

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the native Monooctyl Phthalate to the peak area of the this compound internal standard against the concentration of the calibrators.

  • Determine the concentration of Monooctyl Phthalate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Monooctyl Phthalate in a biological matrix using this compound as an internal standard.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with This compound (IS) Sample->Spike Deconjugation Enzymatic Deconjugation Spike->Deconjugation Extraction Extraction / Protein Precipitation Deconjugation->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Isotope Dilution MS_Detection->Quantification Result Concentration of Monooctyl Phthalate Quantification->Result

General workflow for the analysis of Monooctyl Phthalate using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of environmental health, toxicology, and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary accuracy and precision for the reliable quantification of Monooctyl Phthalate in various biological and environmental matrices. The detailed protocol and workflows provided in this guide serve as a comprehensive resource for the implementation of robust and reliable analytical methods.

References

Monooctyl Phthalate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Monooctyl Phthalate-d4. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes its primary application.

Core Physical and Chemical Properties

This compound is a deuterated form of Monooctyl Phthalate, where four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, allowing for precise quantification of its non-deuterated counterpart.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are computed due to the limited availability of experimentally determined data for this specific deuterated compound.

PropertyValueSource
Molecular Formula C₁₆H₁₈D₄O₄[1][2]
Molecular Weight 282.37 g/mol [1][2][3]
CAS Number 1398065-74-1[1][2][4]
Appearance Not explicitly stated, likely a liquid or solid[4]
Boiling Point ~414.4 °C at 760 mmHg (for non-deuterated analog)[5]
Density ~1.1 g/cm³ (for non-deuterated analog)[5]
Solubility Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons.[5]
Storage Temperature 2-8°C in a refrigerator[4]
Chemical Properties

The chemical properties of this compound are primarily determined by its ester and carboxylic acid functional groups. The deuteration of the aromatic ring generally has a minimal effect on its chemical reactivity but provides a distinct mass signature for analytical purposes.

PropertyValue/DescriptionSource
IUPAC Name 2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid[3]
Synonyms 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4, Phthalic Acid Monooctyl Ester-d4, Mono-n-octyl Phthalate-d4, MOP-d4[4]
XLogP3 5.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Topological Polar Surface Area 63.6 Ų[3]
Stability Stable under recommended storage conditions.

Experimental Protocols

Synthesis

The synthesis of this compound would likely involve the esterification of phthalic anhydride-d4 with octanol. A plausible synthetic route is as follows:

  • Reaction Setup : Phthalic anhydride-d4 and a molar excess of octanol are combined in a reaction vessel equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.

  • Catalysis : An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.

  • Reaction Conditions : The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Workup : Once the reaction is complete, the mixture is cooled to room temperature. The excess octanol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to remove any unreacted phthalic anhydride-d4 and the acid catalyst, followed by a brine wash.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is then purified using column chromatography on silica gel to yield pure this compound.

Quantification using as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Monooctyl Phthalate in biological and environmental samples by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation : A known amount of this compound is spiked into the sample (e.g., plasma, urine, water) before any extraction or cleanup steps.

  • Extraction : The analyte and the internal standard are extracted from the sample matrix using a suitable technique, such as liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis : The extracted sample is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte and internal standard from other components in the sample. The tandem mass spectrometry step allows for their specific detection and quantification based on their unique parent-to-daughter ion transitions.

  • Data Analysis : The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Workflow for Quantification using Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical method.

internal_standard_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological or Environmental Sample Spike Spike with known amount of This compound Sample->Spike Extraction Extraction of Analyte and Internal Standard Spike->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Peak_Integration Peak Area Integration (Analyte and d4-Standard) LC_MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / d4-Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final Analyte Concentration Quantification->Final_Concentration

Caption: Workflow for using this compound as an internal standard.

References

Monooctyl Phthalate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide on the molecular properties and analytical applications of Monooctyl Phthalate-d4, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a deuterated analogue of Monooctyl Phthalate. It is primarily utilized as an internal standard in analytical chemistry for the precise quantification of phthalates in various matrices. This document details its molecular characteristics, provides plausible experimental protocols for its synthesis and its application in analytical methodologies, and includes a workflow diagram for its use in sample analysis.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 282.37 g/mol [1][2]
Molecular Formula C₁₆H₁₈D₄O₄[2]
CAS Number 1398065-74-1[2]
Appearance Solid
Isotopic Purity Typically >98 atom % D
IUPAC Name 2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid[1]

Experimental Protocols

Synthesis of this compound

Materials:

  • Phthalic anhydride-d4 (C₈D₄O₃)

  • Octanol (C₈H₁₈O)

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid as a catalyst

  • Anhydrous toluene or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask, dissolve Phthalic anhydride-d4 in a minimal amount of anhydrous toluene.

  • Add a stoichiometric equivalent of octanol to the flask.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Analysis of Phthalates in Food Samples using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of phthalates from a food matrix using this compound as an internal standard.[4][5][6]

Materials and Equipment:

  • Homogenizer or blender

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer) with an Electrospray Ionization (ESI) source

  • Analytical column (e.g., C18 column)

  • This compound internal standard solution of known concentration

  • Acetonitrile, methanol, and water (LC-MS grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • n-Hexane or other suitable extraction solvent

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Preparation:

    • Accurately weigh a homogenized food sample (e.g., 1 gram) into a centrifuge tube.[4]

    • Spike the sample with a known amount of the this compound internal standard solution.

    • Add an appropriate extraction solvent (e.g., 5 mL of acetonitrile or n-hexane).

    • Vortex mix vigorously for 1-2 minutes.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Extraction and Cleanup:

    • Collect the supernatant (the extraction solvent layer).

    • For cleaner samples, the extract can be directly evaporated and reconstituted. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Separate the phthalates using a suitable gradient elution on a C18 analytical column.

    • Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each phthalate and the internal standard should be monitored.

  • Quantification:

    • Create a calibration curve by analyzing a series of standard solutions containing known concentrations of the target phthalates and a constant concentration of the this compound internal standard.

    • Calculate the concentration of each phthalate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of phthalates in a sample using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup cluster_analysis Analysis cluster_result Result sample Homogenized Sample spike Spike with This compound sample->spike extract Solvent Extraction spike->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporation collect->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Quantification lcms->quant result Phthalate Concentration (Analyte/IS Ratio) quant->result

References

Synthesis of Monooctyl Phthalate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Monooctyl Phthalate-d4, a deuterated analogue of the monoester of phthalic acid and octanol. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines the chemical properties, a detailed synthesis protocol, purification methods, and analytical characterization of the target molecule.

Chemical Properties and Data

This compound is characterized by the substitution of four hydrogen atoms with deuterium on the aromatic ring of the phthalate moiety. This isotopic labeling provides a distinct mass shift, facilitating its differentiation from the unlabeled analogue in analytical experiments.

PropertyValueSource
Chemical Formula C₁₆H₁₈D₄O₄[1]
Molecular Weight 282.37 g/mol [1]
CAS Number 1398065-74-1[1]
Appearance White to off-white solidGeneral knowledge
Purity (typical) >95% (via HPLC)[1]
Storage Temperature 2-8 °CGeneral laboratory practice

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of phthalic anhydride-d4 with n-octanol. The reaction proceeds in two stages: a rapid formation of the monoester, followed by a slower conversion to the diester. To favor the formation of the monoester, the reaction conditions are controlled, typically by using a slight excess of the phthalic anhydride-d4 or by limiting the reaction time and temperature.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Phthalic_Anhydride_d4 Phthalic Anhydride-d4 Reaction Esterification Reaction (Heat, Catalyst) Phthalic_Anhydride_d4->Reaction n_Octanol n-Octanol n_Octanol->Reaction Workup Aqueous Workup (Base Extraction, Acidification) Reaction->Workup Crude Product Crystallization Crystallization (e.g., Petroleum Ether) Workup->Crystallization Isolation Filtration and Drying Crystallization->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization Purified Product Purity_Analysis Purity Assessment (HPLC) Isolation->Purity_Analysis Purified Product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of monoalkyl phthalates.[2][3]

Materials:

  • Phthalic Anhydride-d4 (precursor: Phthalic Acid-d4)[4]

  • n-Octanol

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Petroleum Ether (or other suitable crystallization solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride-d4 (1.0 molar equivalent) and n-octanol (1.0 to 1.2 molar equivalents).

  • Esterification: Heat the reaction mixture to 110-120°C with constant stirring. Maintain this temperature for 12-15 hours to facilitate the formation of the monoester.[2] The reaction can be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium carbonate. This step extracts the acidic this compound into the aqueous layer, leaving behind unreacted n-octanol and any formed dioctyl phthalate-d4 in the organic layer.

    • Separate the aqueous layer and cool it in an ice bath.

    • Slowly acidify the aqueous layer with concentrated hydrochloric acid until the solution is acidic (pH ~2), which will cause the this compound to precipitate out as a solid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash it with cold water.

    • For further purification, recrystallize the crude product from a suitable solvent such as petroleum ether or a mixture of hexane and ethyl acetate.[2]

  • Drying: Dry the purified crystals under vacuum to yield this compound as a white solid.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the octyl chain protons. The aromatic region will be devoid of signals due to the deuterium substitution.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound should be observed at an m/z corresponding to its deuterated molecular weight.

For unlabeled mono-n-octyl phthalate, the key fragment ions observed in GC-MS are m/z 149 (phthalic anhydride fragment), 167 (protonated phthalic anhydride fragment), and 104.[1] For the d4 analogue, the phthalic anhydride fragment is expected to shift to m/z 153.

IonExpected m/z (unlabeled)Expected m/z (d4-labeled)
Phthalic Anhydride Fragment149153
Protonated Phthalic Anhydride Fragment167171
C₆H₄CO⁺ Fragment104108
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) can be employed to separate the this compound from any starting materials or byproducts. A purity of >95% is generally expected.[1]

Signaling Pathways and Logical Relationships

As the synthesis of this compound is a chemical process, there are no biological signaling pathways directly involved in its creation. The logical relationship in this context is the reaction pathway from starting materials to the final product, as depicted in the experimental workflow diagram above.

G Phthalic_Anhydride_d4 Phthalic Anhydride-d4 Monoester This compound Phthalic_Anhydride_d4->Monoester + n-Octanol (Step 1 - Fast) n_Octanol n-Octanol n_Octanol->Monoester Diester Dioctyl Phthalate-d4 (Side Product) Monoester->Diester + n-Octanol (Step 2 - Slow)

Caption: Reaction pathway for the formation of this compound.

References

Monooctyl Phthalate-d4 Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of Monooctyl Phthalate-d4 (MOP-d4). Given that MOP-d4 is a deuterated form of Monooctyl Phthalate (MOP), its metabolic fate is considered identical to that of the unlabeled compound. MOP is the primary hydrolysis metabolite of Di-n-octyl Phthalate (DnOP), a widely used plasticizer. Understanding the metabolic pathway of MOP is crucial for toxicological studies, human exposure assessment, and in the development of new chemical entities where phthalate exposure is a concern.

Introduction to Monooctyl Phthalate Metabolism

Following exposure, Di-n-octyl Phthalate (DnOP) undergoes rapid hydrolysis, primarily mediated by esterases in the intestine and other tissues, to form Mono-n-octyl Phthalate (MOP).[1][2] MOP is the central intermediate in the metabolic cascade and is subsequently subjected to extensive Phase I oxidative metabolism, leading to a variety of more polar metabolites that are then excreted, primarily in the urine.[1] The metabolic pathway involves a series of hydroxylation and oxidation reactions on the octyl side chain.

Metabolic Pathway of Monooctyl Phthalate

The metabolic transformation of Monooctyl Phthalate involves several key steps, originating from its precursor, Di-n-octyl Phthalate. The pathway is characterized by initial hydrolysis followed by a series of oxidative modifications.

Monooctyl_Phthalate_Metabolism Metabolic Pathway of Di-n-octyl Phthalate (DnOP) cluster_oxidation Phase I Oxidative Metabolism DnOP Di-n-octyl Phthalate (DnOP) MOP Mono-n-octyl Phthalate (MOP/MOP-d4) DnOP->MOP Hydrolysis (Esterases) MHOP Mono-hydroxy-n-octyl Phthalate (MHOP) isomers MOP->MHOP Hydroxylation MCPP Mono-(3-carboxypropyl) Phthalate (MCPP) MOP->MCPP Side-chain Oxidation MCHpP Mono-(7-carboxy-n-heptyl) Phthalate (MCHpP) MOP->MCHpP Side-chain Oxidation MCPeP Mono-(5-carboxy-n-pentyl) Phthalate (MCPeP) MOP->MCPeP Side-chain Oxidation MCMP Mono-carboxymethyl Phthalate (MCMP) MOP->MCMP Side-chain Oxidation PA Phthalic Acid (PA) MOP->PA Hydrolysis MOOP Mono-oxo-n-octyl Phthalate (MOOP) isomers MHOP->MOOP Oxidation

Metabolic Pathway of Di-n-octyl Phthalate (DnOP)

Quantitative Analysis of Urinary Metabolites

Quantitative data on the urinary excretion of Monooctyl Phthalate metabolites is essential for understanding its toxicokinetics. The following table summarizes the median urinary concentrations of metabolites identified in rats following a single oral dose of a related phthalate, Di-n-pentyl Phthalate (DPP), which provides a comparative reference for the types and relative amounts of metabolites that might be expected from DnOP exposure.

MetaboliteAbbreviationMedian Urinary Concentration (μg/mL) in first 24h (Rat)
Mono-n-pentyl PhthalateMPP222
Mono(4-hydroxypentyl) PhthalateMHPP993
Mono(4-oxopentyl) PhthalateMOPP47
Mono(4-carboxybutyl) PhthalateMCBP168
Mono(3-carboxypropyl) PhthalateMCPP9
Mono(2-carboxyethyl) PhthalateMCEP0.2
Phthalic AcidPA26
Mono-n-pentenyl PhthalateMPeP16
Data from a study on Di-n-pentyl Phthalate in rats, which serves as a surrogate to illustrate the range of oxidative metabolites.[3]

Experimental Protocols

In Vivo Metabolism Study in Rats

The following is a generalized protocol based on studies of phthalate metabolism in rats.

Objective: To identify and quantify the urinary metabolites of Di-n-octyl Phthalate.

Methodology:

  • Animal Dosing: Adult female Sprague-Dawley rats are administered a single oral dose of Di-n-octyl Phthalate (e.g., 300 mg/kg body weight).

  • Urine Collection: Urine samples are collected at timed intervals (e.g., 0-24h, 24-48h, etc.) post-administration.

  • Sample Preparation:

    • An aliquot of urine is diluted with a buffer (e.g., ammonium acetate).

    • For the analysis of glucuronidated metabolites, samples are treated with β-glucuronidase to deconjugate the metabolites.

    • Internal standards, including this compound, are added.

    • Solid-phase extraction (SPE) is performed to clean up the sample and concentrate the analytes.

  • Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is used for the separation and detection of the metabolites.

    • Chromatography: A C18 reverse-phase column is typically used with a gradient elution of an acidic aqueous mobile phase and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification of each metabolite.

InVivo_Workflow In Vivo Metabolism Experimental Workflow Dosing Oral Dosing of DnOP to Rats Urine_Collection Urine Collection (Timed Intervals) Dosing->Urine_Collection Sample_Prep Sample Preparation (Dilution, Deconjugation, SPE) Urine_Collection->Sample_Prep HPLC_MSMS HPLC-MS/MS Analysis Sample_Prep->HPLC_MSMS Data_Analysis Data Analysis (Quantification of Metabolites) HPLC_MSMS->Data_Analysis

In Vivo Metabolism Experimental Workflow
In Vitro Metabolism with Rat Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Monooctyl Phthalate using liver microsomes.

Objective: To identify the metabolites of Monooctyl Phthalate produced by hepatic enzymes.

Methodology:

  • Microsome Preparation: Liver microsomes are prepared from untreated rats via differential centrifugation of liver homogenates.

  • Incubation:

    • A reaction mixture is prepared containing:

      • Phosphate buffer (pH 7.4)

      • Rat liver microsomes

      • Monooctyl Phthalate (substrate)

    • The reaction is initiated by the addition of an NADPH-generating system (cofactor).

    • The mixture is incubated at 37°C with gentle shaking.

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the protein. The supernatant, containing the metabolites, is collected.

  • Analytical Method: The supernatant is analyzed by HPLC-MS/MS to identify the metabolites formed.

InVitro_Workflow In Vitro Microsomal Metabolism Workflow Incubation_Setup Incubation Setup (Microsomes, MOP, Buffer) Reaction_Initiation Initiate with NADPH Incubation_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate with Cold Solvent Incubation->Reaction_Termination Sample_Processing Centrifuge and Collect Supernatant Reaction_Termination->Sample_Processing Analysis HPLC-MS/MS Analysis of Metabolites Sample_Processing->Analysis

In Vitro Microsomal Metabolism Workflow

Conclusion

The metabolism of this compound, analogous to its non-deuterated form, is a complex process initiated by the hydrolysis of its parent compound, Di-n-octyl Phthalate. The resulting Monooctyl Phthalate is then extensively metabolized through oxidative pathways, leading to a series of hydroxylated and carboxylated metabolites that are subsequently excreted. The identification and quantification of these metabolites are critical for assessing human exposure and understanding the potential toxicological implications of DnOP. The experimental protocols outlined in this guide provide a framework for conducting both in vivo and in vitro studies to further elucidate the metabolic fate of Monooctyl Phthalate. Future research should focus on obtaining more detailed quantitative data on the excretion profiles of these metabolites in various species, including humans, to refine risk assessment models.

References

The Biological Activity of Monooctyl Phthalate-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monooctyl Phthalate-d4 (MOP-d4) is the deuterated form of Monooctyl Phthalate (MOP), a monoester metabolite of the diester phthalate, Di-n-octyl phthalate (DNOP). While MOP-d4 is primarily synthesized for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the accurate quantification of MOP, its biological activity is presumed to be identical to that of the non-deuterated parent compound.[1][2][3][4][5] The substitution of four hydrogen atoms with deuterium on the phthalic acid ring does not typically alter the molecule's interaction with biological systems.[4] This guide provides a comprehensive overview of the known biological activities of Monooctyl Phthalate, drawing from studies on MOP and structurally related phthalate monoesters.

The primary biological activities of interest for phthalate monoesters like MOP include their potential as endocrine-disrupting chemicals and their ability to activate peroxisome proliferator-activated receptors (PPARs).[6][7][8][9] Concerns over the adverse health effects of phthalates, such as reproductive and developmental toxicity, have led to their regulation in many consumer products.[10][11][12][13]

Core Biological Activities

Endocrine Disruption

Phthalates are a well-documented class of endocrine-disrupting chemicals that can interfere with the body's hormonal systems. The primary mechanisms of endocrine disruption by phthalates include estrogenic, anti-androgenic, and thyroid-disrupting activities.

One study investigating the in vitro estrogenic activity of a range of phthalate esters and their metabolites found that mono-n-octyl phthalate was inactive in a recombinant yeast screen and a mitogenic assay using estrogen-responsive human breast cancer cells.[14] However, other phthalates with different alkyl chain lengths have demonstrated estrogenic or anti-androgenic effects.[10][14][15][16] For instance, butyl benzyl phthalate (BBP) has shown estrogenic activity, while di(n-butyl) phthalate (DBP) and bis(2-ethylhexyl) phthalate (DEHP) have exhibited enhanced-estrogenic activity in transgenic medaka eleutheroembryos.[10] The structure of the alkyl side chain plays a crucial role in determining the endocrine-disrupting potential of phthalates.[17]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phthalate monoesters are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[6][7][8][9][18] The activation of PPARs, particularly PPARα and PPARγ, is a key mechanism underlying the biological effects of many phthalates.[6][7][8]

Studies on various phthalate monoesters have shown that the potency and efficacy of PPARα and PPARγ activation increase with the length of the alkyl side chain.[7][9] Mono(2-ethylhexyl) phthalate (MEHP), a metabolite of DEHP, is a potent activator of both mouse and human PPARα and PPARγ.[8] While direct data on MOP's PPAR activation is limited, given the structural similarities and the trend of increasing activity with side-chain length, it is plausible that MOP also acts as a PPAR agonist. The activation of PPARs by phthalates can lead to downstream effects on lipid metabolism and may be linked to their observed toxicity in rodent livers.[6]

Antimycobacterial Activity

Interestingly, Monooctyl Phthalate has been reported to exhibit antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL.[4] This suggests a potential for MOP to interfere with biological pathways specific to mycobacteria, an area that warrants further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of Monooctyl Phthalate and related compounds.

Table 1: Antimycobacterial Activity of Monooctyl Phthalate

CompoundOrganismAssayEndpointValueReference
Monooctyl PhthalateMycobacterium sp.Not SpecifiedMIC20 µg/mL[4]

Table 2: In Vitro Estrogenic Activity of Phthalate Monoesters

CompoundAssay SystemEndpointResultReference
Mono-n-octyl phthalateRecombinant yeast screenEstrogenic ActivityInactive[14]
Mono-n-octyl phthalateHuman breast cancer cell mitogenic assayEstrogenic ActivityInactive[14]
Mono-butyl phthalateRecombinant yeast screenEstrogenic ActivityInactive[14]
Mono-benzyl phthalateRecombinant yeast screenEstrogenic ActivityInactive[14]
Mono-ethylhexyl phthalateRecombinant yeast screenEstrogenic ActivityInactive[14]

Table 3: PPAR Activation by Phthalate Monoesters

CompoundReceptorCell LineAssayEC50 (µM)Reference
Mono-(2-ethylhexyl) phthalate (MEHP)Mouse PPARαCOSTranscriptional Activation0.6[8]
Mono-(2-ethylhexyl) phthalate (MEHP)Human PPARαCOSTranscriptional Activation3.2[8]
Mono-(2-ethylhexyl) phthalate (MEHP)Mouse PPARγCOSTranscriptional Activation10.1[8]
Mono-(2-ethylhexyl) phthalate (MEHP)Human PPARγCOSTranscriptional Activation6.2[8]
Monobenzyl phthalate (MBzP)Mouse PPARαCOSTranscriptional Activation21[8]
Monobenzyl phthalate (MBzP)Human PPARαCOSTranscriptional Activation30[8]
Monobenzyl phthalate (MBzP)Mouse PPARγCOSTranscriptional Activation75-100[8]
Monobenzyl phthalate (MBzP)Human PPARγCOSTranscriptional Activation75-100[8]

Experimental Protocols

Zebrafish Embryo Toxicity Test

This protocol is adapted from studies on the acute toxicity of various phthalates.[10]

  • Organism: Healthy zebrafish (Danio rerio) embryos at the 4–128 cell stage.

  • Exposure: Static exposure in 24-well plates, with one embryo per well.

  • Test Compounds: Phthalates are dissolved in a solvent (e.g., 0.1% methanol) and diluted to the desired concentrations in embryo medium.

  • Concentrations: A range of concentrations is tested (e.g., 0.01 to 500 ppm). Solvent and blank controls are included.

  • Duration: 72 hours.

  • Endpoints: Mortality is the primary endpoint. The lethal concentration 50 (LC50) is calculated from the mortality-dose response curve. Sub-lethal endpoints such as tail curvature, necrosis, cardio edema, and lack of touch response are also observed.

Estrogen-Responsive Transgenic Medaka (Oryzias melastigma) Eleutheroembryos Assay

This protocol is used to assess the in vivo estrogenic activity of compounds.[10]

  • Organism: ChgH-EGFP transgenic medaka (Oryzias melastigma) eleutheroembryos, which express Green Fluorescent Protein (GFP) under the control of an estrogen-responsive element.

  • Exposure: Static exposure in 24-well plates.

  • Test Compounds: Phthalates are dissolved in a solvent and diluted to the desired concentrations.

  • Procedure for Estrogenic Activity: Eleutheroembryos are exposed to various concentrations of the test compound for 24 hours.

  • Procedure for Enhanced-Estrogenic Activity: Eleutheroembryos are co-exposed to a fixed concentration of 17β-estradiol (E2) and various concentrations of the test compound for 24 hours.

  • Endpoint: The intensity of green fluorescence in the liver of the eleutheroembryos is measured. A significant increase in fluorescence compared to the control indicates estrogenic or enhanced-estrogenic activity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the potential signaling pathways affected by phthalate monoesters and a general workflow for assessing their toxicity.

PPAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate Monoester (e.g., MOP) Phthalate_bound Phthalate->Phthalate_bound PPAR PPARα / PPARγ PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex HSP HSP HSP->PPAR dissociates Phthalate_bound->PPAR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_complex->PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Biological_Response Biological Response (e.g., Lipid Metabolism) Gene_Expression->Biological_Response

Caption: Generalized PPAR activation pathway by phthalate monoesters.

Endocrine_Disruption_Pathway cluster_receptor_interaction Receptor Interaction cluster_downstream_effects Downstream Effects Phthalate Phthalate Monoester ER Estrogen Receptor (ER) Phthalate->ER Agonism/ Antagonism AR Androgen Receptor (AR) Phthalate->AR Antagonism Hormone_Synthesis Altered Hormone Synthesis/Metabolism Phthalate->Hormone_Synthesis Gene_Expression Altered Gene Expression ER->Gene_Expression AR->Gene_Expression Cellular_Response Altered Cellular Response Gene_Expression->Cellular_Response Hormone_Synthesis->Cellular_Response Reproductive_Toxicity Reproductive and Developmental Toxicity Cellular_Response->Reproductive_Toxicity

Caption: Potential endocrine disruption mechanisms of phthalates.

Experimental_Workflow Start Compound of Interest (this compound) In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Models Start->In_Vivo Receptor_Binding Receptor Binding Assays (e.g., PPAR, ER) In_Vitro->Receptor_Binding Cell_Based Cell-Based Assays (e.g., Reporter Gene, Cell Proliferation) In_Vitro->Cell_Based Zebrafish Zebrafish Embryo Toxicity Test In_Vivo->Zebrafish Medaka Transgenic Medaka Estrogenicity Assay In_Vivo->Medaka Rodent Rodent Studies (e.g., Uterotrophic Assay) In_Vivo->Rodent Data_Analysis Data Analysis and Endpoint Evaluation Receptor_Binding->Data_Analysis Cell_Based->Data_Analysis Zebrafish->Data_Analysis Medaka->Data_Analysis Rodent->Data_Analysis Risk_Assessment Biological Activity Profile and Risk Assessment Data_Analysis->Risk_Assessment

Caption: Workflow for assessing the biological activity of phthalates.

Conclusion

While this compound is primarily utilized as an analytical standard, its biological activity is expected to mirror that of Monooctyl Phthalate. The available evidence, largely from studies on structurally similar phthalate monoesters, suggests that the primary biological activities of MOP are likely related to endocrine disruption and PPAR activation. Although one in vitro study showed MOP to be inactive as an estrogenic compound, the broader class of phthalates exhibits a range of endocrine-disrupting effects. Furthermore, the potential for MOP to activate PPARs, based on structure-activity relationships, warrants further investigation. The reported antimycobacterial activity of MOP also presents a novel area for future research. A comprehensive understanding of the biological profile of Monooctyl Phthalate requires further direct experimental evaluation using a battery of in vitro and in vivo assays.

References

Methodological & Application

Application Notes and Protocols for the Use of Monooctyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monooctyl phthalate (MOP) is a metabolite of the plasticizer di-n-octyl phthalate (DnOP), an industrial chemical used to enhance the flexibility and durability of various consumer and industrial products. Due to the widespread use of phthalates and their potential as endocrine-disrupting chemicals, there is a critical need for accurate and reliable methods to quantify their presence in various matrices, including food, beverages, environmental samples, and biological tissues. Monooctyl Phthalate-d4 (MOP-d4), a stable isotope-labeled analog of MOP, serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). The use of MOP-d4 compensates for variations in sample preparation and instrumental analysis, leading to highly accurate and precise measurements.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in analytical workflows, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, in this case, MOP-d4) to the sample at the beginning of the analytical process. The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during extraction, cleanup, and ionization. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during processing or fluctuations in instrument response.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₁₈D₄O₄
Molecular Weight 282.37 g/mol
CAS Number 1398065-74-1
Appearance Neat
Purity >95% (typically analyzed by HPLC)
Storage +4°C

Application: Quantification of Monooctyl Phthalate in Food and Beverage Samples by LC-MS/MS

This protocol outlines a general procedure for the determination of Monooctyl Phthalate in food and beverage matrices using this compound as an internal standard. The method is based on a generic liquid extraction followed by analysis using UPLC-MS/MS.

Experimental Protocol

1. Reagents and Materials

  • Monooctyl Phthalate (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18), if necessary for sample cleanup

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Monooctyl Phthalate and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Monooctyl Phthalate stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

3. Sample Preparation

  • Liquid Samples (e.g., beverages):

    • To 1 mL of the liquid sample, add a known amount of the this compound internal standard spiking solution.

    • Vortex mix for 30 seconds.

    • Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Solid Samples (e.g., food):

    • Homogenize 1 g of the solid sample.

    • Add a known amount of the this compound internal standard spiking solution.

    • Add 5 mL of acetonitrile and vortex vigorously for 2 minutes.

    • Sonicate for 15 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant. For fatty matrices, a further cleanup step using Solid Phase Extraction (SPE) may be required.

    • Evaporate the final extract to dryness and reconstitute.

4. UPLC-MS/MS Parameters

  • UPLC System: A high-performance UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for monoesters.

  • MRM Transitions: These need to be optimized empirically by infusing the individual standard solutions. A starting point for Monooctyl Phthalate (MW 278.34) and this compound (MW 282.37) in negative ion mode would be to monitor the deprotonated molecules [M-H]⁻ as the precursor ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Monooctyl Phthalate To be determinedTo be determined100-200To be determined
This compound To be determinedTo be determined100-200To be determined

Note: The optimal MRM transitions and collision energies must be determined experimentally in your laboratory.

Expected Performance (Based on similar phthalate analyses)
ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Recovery 85 - 115%
Precision (%RSD) < 15%

Application: Analysis of Monooctyl Phthalate in Environmental Samples by GC-MS

This protocol provides a general guideline for the analysis of Monooctyl Phthalate in environmental samples, such as water and soil, using this compound as an internal standard. Derivatization may be necessary to improve the volatility and chromatographic behavior of the monoester.

Experimental Protocol

1. Reagents and Materials

  • Monooctyl Phthalate (analytical standard)

  • This compound (internal standard)

  • Hexane (GC grade)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous sodium sulfate

2. Standard Solution Preparation

  • Prepare stock and working solutions as described in the LC-MS/MS protocol, using hexane or another suitable solvent.

3. Sample Preparation

  • Water Samples:

    • To 100 mL of water, add the this compound internal standard.

    • Perform liquid-liquid extraction with dichloromethane or hexane (3 x 30 mL).

    • Pass the combined organic extracts through anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL.

  • Soil/Sediment Samples:

    • To 10 g of homogenized sample, add the this compound internal standard.

    • Extract using a suitable technique such as Soxhlet extraction or pressurized liquid extraction with a mixture of hexane and acetone.

    • Concentrate the extract and perform cleanup if necessary (e.g., using silica gel chromatography).

4. Derivatization (if necessary)

  • Evaporate the final extract to dryness.

  • Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and a suitable solvent (e.g., 50 µL of pyridine).

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

5. GC-MS Parameters

  • GC System: A gas chromatograph with a suitable injector (e.g., split/splitless).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient optimized for the separation of phthalates.

  • Injector Temperature: 250-280°C.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Selected Ions for SIM Mode (Hypothetical - requires experimental confirmation):

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Monooctyl Phthalate To be determinedTo be determined
This compound To be determinedTo be determined

Note: The characteristic fragment ions for Monooctyl Phthalate and its deuterated analog need to be determined from their mass spectra. A common fragment for many phthalates is m/z 149.

Expected Performance (Based on similar phthalate analyses)
ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantification (LOQ) 1 - 10 ng/mL
Recovery 80 - 120%
Precision (%RSD) < 15%

Data Presentation

Table 1: Representative LC-MS/MS Method Validation Data for Phthalate Analysis (using deuterated internal standards)
AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (%RSD)
Phthalate A1 - 1000.9980.20.795 - 105< 10
Phthalate B0.5 - 500.9990.10.492 - 108< 8
Phthalate C2 - 2000.9970.51.590 - 110< 12

This table presents typical data obtained for phthalate analysis and should be used as a general guide. Actual performance for Monooctyl Phthalate should be determined experimentally.

Table 2: Representative GC-MS Method Validation Data for Phthalate Analysis (using deuterated internal standards)
AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (%RSD)
Phthalate X5 - 5000.9951.24.085 - 110< 15
Phthalate Y10 - 10000.9962.58.088 - 112< 13
Phthalate Z2 - 2000.9980.62.090 - 105< 10

This table presents typical data obtained for phthalate analysis and should be used as a general guide. Actual performance for Monooctyl Phthalate should be determined experimentally.

Visualizations

Metabolic Pathway and Potential Biological Effects of DnOP

cluster_exposure Exposure cluster_metabolism Metabolism cluster_effects Potential Biological Effects Di-n-octyl phthalate (DnOP) Di-n-octyl phthalate (DnOP) Monooctyl Phthalate (MOP) Monooctyl Phthalate (MOP) Di-n-octyl phthalate (DnOP)->Monooctyl Phthalate (MOP) Hydrolysis Oxidative Metabolites Oxidative Metabolites Monooctyl Phthalate (MOP)->Oxidative Metabolites Oxidation Endocrine Disruption Endocrine Disruption Monooctyl Phthalate (MOP)->Endocrine Disruption PPARα Activation PPARα Activation Endocrine Disruption->PPARα Activation Oxidative Stress Oxidative Stress PPARα Activation->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

Caption: Metabolism of DnOP to MOP and potential downstream biological effects.

General Workflow for LC-MS/MS Analysis

Sample Collection Sample Collection Internal Standard Spiking (MOP-d4) Internal Standard Spiking (MOP-d4) Sample Collection->Internal Standard Spiking (MOP-d4) Extraction Extraction Internal Standard Spiking (MOP-d4)->Extraction Cleanup (e.g., SPE) Cleanup (e.g., SPE) Extraction->Cleanup (e.g., SPE) LC-MS/MS Analysis LC-MS/MS Analysis Cleanup (e.g., SPE)->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: General analytical workflow for the quantification of MOP using MOP-d4.

Logical Relationship of Isotope Dilution

Sample Sample Extraction & Cleanup Extraction & Cleanup Sample->Extraction & Cleanup Known amount of MOP-d4 Known amount of MOP-d4 Known amount of MOP-d4->Extraction & Cleanup Mass Spectrometer Mass Spectrometer Extraction & Cleanup->Mass Spectrometer Ratio (MOP/MOP-d4) Ratio (MOP/MOP-d4) Mass Spectrometer->Ratio (MOP/MOP-d4) Accurate Quantification Accurate Quantification Ratio (MOP/MOP-d4)->Accurate Quantification

Caption: Principle of accurate quantification using an internal standard.

Application Notes: Isotope Dilution Analysis of Monooctyl Phthalate Using Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monooctyl phthalate (MOP) is a monoester metabolite of dioctyl phthalate (DOP), a widely used plasticizer. Due to potential endocrine-disrupting effects and other health concerns associated with phthalates, accurate and sensitive quantification of MOP in various matrices is crucial for exposure assessment and toxicological studies. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest accuracy and precision for quantification.[1] This application note describes a general method for the determination of monooctyl phthalate in different sample matrices using Monooctyl Phthalate-d4 (MOP-d4) as an internal standard.

This compound is a deuterated form of MOP and serves as an ideal internal standard because it has nearly identical chemical and physical properties to the native analyte.[2] This ensures that it behaves similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response.

Principle of Isotope Dilution Analysis

Isotope dilution analysis involves adding a known amount of an isotopically labeled standard (in this case, MOP-d4) to a sample containing the analyte of interest (MOP). The labeled standard and the native analyte are then extracted and analyzed together, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By measuring the ratio of the signal from the native analyte to the labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated. This method minimizes errors arising from sample loss during preparation and instrumental drift.

Applications

This method is applicable to a wide range of sample matrices, including:

  • Environmental Samples: Water, soil, and sediment.

  • Biological Matrices: Urine, serum, plasma, and tissue homogenates.[3][4][5]

  • Consumer Products: Plastics, textiles, and personal care products.[6][7]

  • Food and Beverages: Drinks, packaged foods, and food contact materials.[8][9]

Quantitative Data Summary

ParameterMatrixTypical Value RangeReference Analytes
Limit of Detection (LOD) Water/Beverages0.03 - 0.2 µg/LDIBP, BBP
Biological Fluids6.9 ng/mL (plasma), 9.4 ng/g (tissue homogenate)Monobutyl Phthalate (MBP)
Limit of Quantification (LOQ) Water/Beverages0.10 - 0.24 µg/LDIBP, BBP
Biological Fluids25 ng/mL (plasma), 50 ng/g (tissue homogenate)Monobutyl Phthalate (MBP)
Linear Range Various0.3 - 200 µg/LVarious Phthalates
Recovery Various71% - 115%Various Phthalate Metabolites, Bisphenol A
Precision (%RSD) Various< 15%Various Phthalates and their Metabolites

Experimental Workflow Diagram

Isotope_Dilution_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine, Plastic, Water) Spike Spike with Known Amount of MOP-d4 Internal Standard Sample->Spike Add IS Homogenize Homogenization / Dissolution (if solid) Spike->Homogenize Extraction Extraction (LLE or SPE) Homogenize->Extraction Evaporate Evaporation & Reconstitution Extraction->Evaporate LC_Separation LC Separation (Reversed-Phase) Evaporate->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Elution Peak_Integration Peak Integration (MOP & MOP-d4) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (MOP / MOP-d4) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Application Note: Quantification of Monooctyl Phthalate in Human Urine using LC-MS/MS with a Monooctyl Phthalate-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of Monooctyl Phthalate (MOP) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the ubiquitous nature of phthalates and the potential for sample contamination, the use of a stable isotope-labeled internal standard is critical for accurate quantification. This method employs Monooctyl Phthalate-d4 as an internal standard to correct for matrix effects and variations during sample preparation and analysis. The protocol outlines a straightforward "dilute and shoot" sample preparation, followed by a rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products, including food packaging, medical devices, and personal care items.[1] As phthalates are not covalently bound to the polymer matrix, they can leach into the environment and be ingested, inhaled, or dermally absorbed by humans.[1] Concerns over their potential endocrine-disrupting properties and other adverse health effects have led to increased monitoring of human exposure.[1]

Monooctyl Phthalate (MOP) is a metabolite of di-n-octyl phthalate (DNOP) and serves as a biomarker for exposure to this parent compound. Accurate and sensitive quantification of MOP in biological matrices such as urine is essential for assessing human exposure levels. LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[2]

A significant challenge in phthalate analysis is the potential for background contamination from various laboratory materials. The use of a stable isotope-labeled internal standard, such as this compound, is crucial to mitigate this issue and to compensate for any analyte loss during sample processing and variability in instrument response.[2] This application note provides a detailed protocol for the determination of MOP in human urine using this compound as an internal standard.

Experimental

Materials and Reagents
  • Monooctyl Phthalate (MOP) standard

  • This compound (MOP-d4) internal standard

  • LC-MS/MS grade methanol

  • LC-MS/MS grade water

  • Ammonium acetate

  • Human urine (blank)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MOP and MOP-d4 in methanol.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MOP intermediate stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the MOP-d4 intermediate stock solution with a 50:50 methanol:water mixture to prepare the internal standard working solution.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, combine 100 µL of urine with 100 µL of the internal standard working solution (100 ng/mL MOP-d4).

  • Add 800 µL of 50:50 methanol:water.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BMethanol
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.040
1.040
5.095
7.095
7.140
10.040

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Source Temperature150 °C

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Monooctyl Phthalate (MOP)279.2149.13015
279.2167.13012
This compound (IS)283.2153.13015
283.2171.13012

Results and Discussion

Method Performance

The described LC-MS/MS method provides excellent sensitivity and linearity for the quantification of Monooctyl Phthalate in human urine. The use of this compound as an internal standard effectively compensates for matrix effects and ensures high accuracy and precision.

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of MOP to MOP-d4 against the concentration of MOP. The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL.

Concentration (ng/mL)Area Ratio (MOP/MOP-d4)
0.50.024
1.00.051
5.00.255
10.00.512
25.01.28
50.02.56
100.05.11
Linearity (R²) 0.998

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the lowest calibration standard. The LOD was established as the concentration with an S/N of ≥ 3, and the LOQ was the concentration with an S/N of ≥ 10.

ParameterValue (ng/mL)
LOD0.15
LOQ0.5

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, mid, and high) in six replicates.

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Low1.598.74.2
Mid20101.52.8
High8099.23.1

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine 100 µL Human Urine mix1 Vortex urine->mix1 is 100 µL MOP-d4 Internal Standard is->mix1 diluent 800 µL 50:50 Methanol:Water diluent->mix1 centrifuge Centrifuge mix1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial lc Liquid Chromatography (C18 Column) vial->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Calculate Area Ratio (MOP/MOP-d4) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify MOP Concentration calibration->quantification

Figure 1. Experimental workflow for the LC-MS/MS analysis of Monooctyl Phthalate.

G cluster_fragmentation Collision-Induced Dissociation MOP Monooctyl Phthalate (MOP) m/z 279.2 frag1_mop m/z 149.1 MOP->frag1_mop MRM 1 frag2_mop m/z 167.1 MOP->frag2_mop MRM 2 MOP_d4 This compound (IS) m/z 283.2 frag1_mop_d4 m/z 153.1 MOP_d4->frag1_mop_d4 MRM 1 frag2_mop_d4 m/z 171.1 MOP_d4->frag2_mop_d4 MRM 2

Figure 2. MRM fragmentation of Monooctyl Phthalate and its deuterated internal standard.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable, sensitive, and accurate means for the quantification of Monooctyl Phthalate in human urine. The simple "dilute and shoot" sample preparation protocol minimizes sample handling and the potential for contamination. The use of this compound as an internal standard is essential for correcting matrix effects and ensuring data quality. This method is well-suited for high-throughput analysis in biomonitoring and toxicological research.

References

The Sentinel in the Sample: Monooctyl Phthalate-d4 as an Internal Standard for Precise Phthalate Quantification by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monooctyl phthalate, a widely used plasticizer, is under increasing scrutiny due to its potential endocrine-disrupting properties and its prevalence as a metabolite of other high-molecular-weight phthalates. Accurate and reliable quantification of monooctyl phthalate in complex matrices such as environmental samples, food products, and biological fluids is crucial for assessing human exposure and ensuring regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this analysis, and the use of a stable isotope-labeled internal standard is paramount for achieving the highest levels of accuracy and precision.[1][2] Monooctyl Phthalate-d4, a deuterated analog of monooctyl phthalate, serves as an ideal internal standard, co-eluting with the target analyte and exhibiting similar ionization behavior, thereby compensating for variations in sample preparation and instrument response.[3] This application note details the use of this compound for the quantitative analysis of monooctyl phthalate by GC-MS.

Principle of the Method

The methodology involves the addition of a known amount of this compound to the sample prior to extraction and analysis. The sample is then extracted, and the extract is analyzed by GC-MS. The gas chromatograph separates the components of the extract, and the mass spectrometer detects and quantifies monooctyl phthalate and this compound. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions for both the analyte and the internal standard can be monitored with high sensitivity and selectivity.[4][5] The ratio of the peak area of monooctyl phthalate to the peak area of this compound is used to construct a calibration curve from which the concentration of monooctyl phthalate in the unknown sample is determined. This internal calibration method effectively corrects for any loss of analyte during sample processing and for fluctuations in injection volume and instrument sensitivity.

Application: Quantification of Monooctyl Phthalate in Plastic Food Contact Materials

This protocol provides a framework for the determination of monooctyl phthalate migration from plastic food packaging into a food simulant.

Experimental Protocol

1. Materials and Reagents

  • Monooctyl Phthalate (analytical standard)

  • This compound (internal standard)

  • Hexane (GC grade)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Food Simulant: 50% ethanol in water (v/v)

  • Glassware (scrupulously cleaned to avoid phthalate contamination)

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Monooctyl Phthalate and this compound into separate 10 mL volumetric flasks and dissolve in methanol.

  • Working Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound working standard solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Monooctyl Phthalate working standard solution into the food simulant, followed by the addition of a constant amount of the internal standard spiking solution. A typical calibration range would be 5, 10, 25, 50, 100, and 250 ng/mL.

3. Sample Preparation (Migration Study)

  • Cut a defined surface area of the plastic food contact material (e.g., 1 dm²).

  • Immerse the sample in a known volume of the food simulant (e.g., 100 mL) in a sealed glass container.

  • Incubate under conditions representative of intended use (e.g., 10 days at 40°C).

  • After incubation, take a 10 mL aliquot of the food simulant.

  • Spike the aliquot with 100 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Add 2 mL of hexane and 0.5 g of NaCl.

  • Vortex for 2 minutes to extract the phthalates into the hexane layer.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode, 280°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Monooctyl Phthalate: m/z 149 (quantifier), 167, 279 (qualifiers).

      • This compound: m/z 153 (quantifier), 171, 283 (qualifiers).

Data Presentation

The following tables summarize typical quantitative data expected from this method validation.

Table 1: GC-MS Method Performance for Monooctyl Phthalate Quantification

ParameterValue
Linearity Range5 - 250 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)1.5 ng/mL
Limit of Quantification (LOQ)5.0 ng/mL
Intraday Precision (%RSD, n=6)< 5%
Interday Precision (%RSD, n=6)< 10%
Recovery (%)95 - 105%

Table 2: Monitored Ions in SIM Mode

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Monooctyl Phthalate149167279
This compound153171283

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plastic Sample in Food Simulant Spike Spike with This compound Sample->Spike Add Internal Standard Extract Liquid-Liquid Extraction (Hexane) Spike->Extract Concentrate Concentrate Extract Extract->Concentrate GC Gas Chromatography (Separation) Concentrate->GC Inject MS Mass Spectrometry (Detection - SIM Mode) GC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: GC-MS workflow for phthalate quantification.

Logical_Relationship Analyte Monooctyl Phthalate (Analyte) Analyte_Signal Analyte Signal (Peak Area) Analyte->Analyte_Signal produces IS This compound (Internal Standard) IS_Signal IS Signal (Peak Area) IS->IS_Signal produces Ratio Peak Area Ratio (Analyte / IS) Concentration Analyte Concentration Ratio->Concentration correlates to Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Logic of internal standard calibration.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of monooctyl phthalate in complex matrices by GC-MS. This approach effectively mitigates matrix effects and variations in analytical conditions, leading to highly accurate and precise results. The detailed protocol and performance characteristics presented here serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of phthalates.

References

Application Note: Quantification of Phthalates in Environmental Samples using Monooctyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, or phthalic acid esters (PAEs), are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] They are ubiquitous in the environment due to their widespread use in consumer products, including food packaging, medical devices, building materials, and personal care products.[1] Growing concerns over their potential endocrine-disrupting properties and adverse health effects necessitate sensitive and reliable analytical methods for their quantification in various environmental matrices.[2]

This application note provides a detailed protocol for the quantification of common phthalates in environmental samples, such as water and soil, using gas chromatography-mass spectrometry (GC-MS) with Monooctyl Phthalate-d4 as an internal standard. The use of a deuterated internal standard is crucial for accurate quantification as it compensates for variations in sample preparation and instrumental analysis.[3][4] this compound is a suitable internal standard for the analysis of a range of phthalate esters.[5][6]

Experimental Protocols

General Precautions to Avoid Contamination

Due to the prevalence of phthalates in laboratory environments, stringent precautions are necessary to prevent sample contamination.[4][7]

  • Glassware: All glassware should be thoroughly cleaned, rinsed with a high-purity solvent (e.g., acetone, then isohexane), and baked at a high temperature (e.g., 400°C for at least 2 hours) to remove any organic residues.[3][4]

  • Plastics: Avoid contact with plastic materials, especially flexible PVC, throughout the entire procedure. Use polytetrafluoroethylene (PTFE)-lined caps for all vials and containers.[4]

  • Solvents: Use high-purity, phthalate-free solvents. It is recommended to test each batch of solvent for phthalate contamination before use.[4]

  • Blanks: A procedural blank (a sample of clean matrix processed in the same way as the environmental samples) should be analyzed with each batch of samples to monitor for background contamination.[3][8]

Sample Preparation

2.2.1. Water Samples (Liquid-Liquid Extraction)

  • Measure 100 mL of the water sample into a pre-cleaned glass separatory funnel.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 30 mL of a suitable extraction solvent, such as isohexane or a mixture of methylene chloride and petroleum ether (20:80, v/v).[3][9]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the organic layer into a clean glass collection flask.

  • Repeat the extraction twice more with fresh portions of the extraction solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a glass column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[8]

  • Transfer the concentrated extract to a GC vial for analysis.

2.2.2. Soil and Sediment Samples (Microwave-Assisted Extraction)

  • Air-dry the soil or sediment sample and sieve it to remove large debris.

  • Weigh 5 g of the homogenized sample into a microwave extraction vessel.

  • Spike the sample with the this compound internal standard solution.

  • Add 20 mL of an appropriate extraction solvent, such as acetonitrile or a mixture of acetone and hexane.[1]

  • Seal the vessel and place it in the microwave extraction system.

  • Heat the sample according to the instrument manufacturer's instructions (e.g., ramp to 100°C over 10 minutes and hold for 15 minutes).

  • Allow the vessel to cool to room temperature.

  • Filter the extract to remove particulate matter.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Transfer to a GC vial for analysis.

Instrumental Analysis: GC-MS

2.3.1. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or similar nonpolar column.[10]

  • Injector: Splitless mode at 280°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 8 minutes.[3][4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • MS Source Temperature: 250°C.[4]

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[3][4]

2.3.2. Calibration

Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of the this compound internal standard.[11] The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Data Presentation

The following tables summarize typical quantitative data for phthalates in environmental samples. The concentrations are provided as examples and will vary depending on the specific sample.

Table 1: Quantification of Phthalates in Spiked Water Samples

PhthalateSpiking Level (µg/L)Measured Concentration (µg/L)Recovery (%)
Dimethyl Phthalate (DMP)5.04.896
Diethyl Phthalate (DEP)5.05.1102
Di-n-butyl Phthalate (DBP)5.04.998
Benzyl Butyl Phthalate (BBP)5.05.2104
Di(2-ethylhexyl) Phthalate (DEHP)10.09.595
Di-n-octyl Phthalate (DNOP)10.09.797

Table 2: Quantification of Phthalates in a Certified Reference Soil Material

PhthalateCertified Value (mg/kg)Measured Value (mg/kg)
Di-n-butyl Phthalate (DBP)1.2 ± 0.11.1
Benzyl Butyl Phthalate (BBP)2.5 ± 0.22.6
Di(2-ethylhexyl) Phthalate (DEHP)5.8 ± 0.45.5

Visualizations

The following diagrams illustrate the experimental workflow for phthalate analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Environmental Sample (Water or Soil) spike Spike with This compound sample->spike extraction Extraction (LLE or MAE) spike->extraction concentration Concentration extraction->concentration gcms GC-MS Analysis concentration->gcms data_processing Data Processing gcms->data_processing quantification Quantification data_processing->quantification report Final Report quantification->report

Caption: Experimental workflow for phthalate analysis.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs sample Environmental Sample analysis GC-MS Analysis sample->analysis internal_std This compound (Internal Standard) internal_std->analysis calibration_std Phthalate Standards (Calibration) calibration_std->analysis quant_data Quantitative Data analysis->quant_data qual_data Qualitative Data (Mass Spectra) analysis->qual_data

Caption: Logical relationship of analytical inputs and outputs.

References

Application Note: Analysis of Phthalates in Food and Beverage Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phthalates are synthetic chemicals widely used as plasticizers, leading to their ubiquitous presence in the environment and potential migration into food and beverages.[1][2] Due to concerns over their potential as endocrine disruptors and other adverse health effects, regulatory bodies have established limits on their presence in consumer products.[1][3] This application note details robust and sensitive protocols for the quantification of common phthalates in diverse food and beverage matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The method's accuracy is ensured by the application of the isotope dilution technique, employing a deuterated internal standard such as Monooctyl Phthalate-d4 for the analysis of its corresponding monoester metabolite, or other appropriate deuterated phthalates (e.g., DEHP-d4) for the analysis of parent phthalate diesters.

Introduction

Phthalic acid esters, or phthalates, are a class of compounds used to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[2] They are not chemically bound to the polymer matrix and can easily leach into their surroundings.[1] Consequently, human exposure is widespread, with a primary route being the consumption of food and beverages that have been in contact with plastic packaging, processing equipment, or contaminated environmental sources.[4]

The analysis of phthalates in complex food matrices presents significant challenges. These include potential contamination from laboratory equipment and solvents, as well as matrix effects (ion suppression or enhancement) that can compromise the accuracy of quantification.[5][6] The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is the most effective way to correct for these issues. This technique, known as isotope dilution, ensures high precision and accuracy by compensating for analyte loss during sample preparation and for matrix-induced variations during instrumental analysis.

This note provides a detailed protocol for analyzing phthalates in food and beverages, highlighting the critical role of a deuterated internal standard. While this protocol is broadly applicable, we will reference this compound, which is the appropriate internal standard for the quantification of the metabolite Monobutyl Phthalate (MBP).[7] For the analysis of parent diesters like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP), the corresponding deuterated standards (e.g., DEHP-d4, DBP-d4) should be used.[8][9]

Experimental Protocols

2.1. Precautionary Measures Against Contamination Due to the ubiquitous nature of phthalates, stringent measures must be taken to avoid laboratory contamination.[6][10]

  • Use glassware exclusively for all sample preparation steps. Plastic materials must be avoided.[8]

  • Rinse all glassware with acetone and high-purity n-hexane or methanol before use.

  • Use high-purity, analytical-grade solvents.

  • Analyze procedural blanks with each batch of samples to monitor for background contamination.[6]

2.2. Materials and Reagents

  • Standards: Certified reference standards of target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DNOP, DINP) and their corresponding deuterated internal standards (e.g., DBP-d4, DEHP-d4). For metabolite analysis, Monooctyl Phthalate and its internal standard this compound.

  • Solvents: HPLC or GC-grade n-hexane, acetone, methanol, acetonitrile, and dichloromethane.[1][11]

  • Reagents: Anhydrous sodium sulfate, sodium chloride, formic acid, and ammonium acetate.[8][11]

  • Water: High-purity, phthalate-free water (e.g., LC-MS grade).

  • Solid Phase Extraction (SPE): C18 or Florisil cartridges, if required for cleanup.

2.3. Protocol 1: Sample Preparation for Liquid Matrices (Beverages, Water) This protocol is suitable for non-fatty liquid samples like bottled water, juice, and soft drinks.[10]

  • Aliquoting: Transfer 10 mL of the liquid sample into a 50 mL glass centrifuge tube.

  • Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the deuterated internal standard stock solution to the sample.

  • Extraction: Add 10 mL of n-hexane to the tube. Cap and vortex vigorously for 5 minutes. For emulsion-prone samples, adding 0.5 g of NaCl can facilitate phase separation.[11]

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the upper n-hexane layer to a clean glass tube using a glass Pasteur pipette.

  • Evaporation: Evaporate the n-hexane extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the appropriate solvent (e.g., methanol for LC-MS, n-hexane for GC-MS) for analysis.

2.4. Protocol 2: Sample Preparation for Solid & Fatty Food Matrices (Oils, Dairy, Meats) This protocol is designed for more complex and high-fat matrices.

  • Homogenization: Weigh 1-2 g of the homogenized solid sample into a 50 mL glass centrifuge tube. For oils, weigh 0.5 g of the liquid sample.[8]

  • Spiking: Add the deuterated internal standard solution directly to the sample.

  • Extraction:

    • For Fatty Foods: Add 10 mL of acetonitrile. Vortex for 5 minutes to extract the phthalates, leaving the bulk of the fat undissolved.[10] Centrifuge at 4000 rpm for 10 minutes.

    • For Solid Foods (Low Fat): Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.[8] Sonicate for 20 minutes.[1] Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the solvent supernatant to a clean glass tube. Repeat the extraction step on the residue and combine the supernatants.

  • Cleanup (If Necessary): For very complex extracts, a cleanup step using SPE may be required to remove interfering compounds.

  • Evaporation & Reconstitution: Evaporate the combined extracts to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the appropriate solvent for analysis.

2.5. Instrumental Analysis: LC-MS/MS Method LC-MS/MS is highly sensitive and selective for phthalate analysis.[1]

  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[8]

  • Gradient: A typical gradient would start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for each target phthalate and internal standard must be optimized.

2.6. Instrumental Analysis: GC-MS Method GC-MS is a robust and widely used technique for phthalate analysis.[12][13]

  • System: Gas chromatograph with a mass spectrometer detector.

  • Column: DB-5ms or similar low-polarity column (e.g., 30 m x 0.25 mm x 0.25 µm).[11]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

  • Oven Program: Initial temperature of 100°C (hold 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold 5 min).[11]

  • Injection Mode: Splitless, 1 µL injection volume.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode. A common ion for many phthalates is m/z 149.

Data Presentation

The use of an internal standard allows for the creation of a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The concentration of phthalates in unknown samples can then be accurately determined from this curve.

Table 1: Representative Concentrations of Phthalates in Various Food and Beverage Products

Food/Beverage CategoryPhthalate AnalyteConcentration RangeReference
Bottled WaterDEP2.42 - 185.95 µg/L[2]
Olive OilDEHP<0.23 - 602 mg/kg[2]
Portuguese WinesDBP0.71 - 23.2 µg/L[2]
Coffee BrewTotal PAEs159 - 5305 µg/L[9]
Non-alcoholic Beverages10 PAEsLOQ: 1.5 - 3.0 ng/L[11]

Note: LOQ = Limit of Quantification; PAEs = Phthalic Acid Esters. The wide ranges reflect variations in products, packaging, and processing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Food/Beverage Sample Spike 2. Spike with This compound Sample->Spike Extract 3. Liquid-Liquid or Solid-Liquid Extraction Spike->Extract Cleanup 4. Evaporation & Reconstitution Extract->Cleanup Analysis 5. LC-MS/MS or GC-MS Analysis Cleanup->Analysis Data 6. Quantification via Isotope Dilution Analysis->Data Result 7. Final Phthalate Concentration Data->Result

Caption: General workflow for phthalate analysis in food.

isotope_dilution_principle cluster_sample Initial Sample cluster_process Sample Preparation & Analysis cluster_detection Mass Spectrometry Detection cluster_quant Quantification Analyte Native Analyte (Monooctyl Phthalate) Process Extraction, Cleanup, Injection (Potential for Analyte/IS Loss) Analyte->Process IS Internal Standard (IS) (this compound) IS->Process MS Mass Spectrometer (Separates by Mass) Process->MS Ratio remains constant despite losses Analyte_Peak Analyte Signal (Area_A) MS->Analyte_Peak m/z IS_Peak IS Signal (Area_IS) MS->IS_Peak m/z + 4 Ratio Calculate Ratio (Area_A / Area_IS) Analyte_Peak->Ratio IS_Peak->Ratio Result Concentration from Calibration Curve Ratio->Result

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

The protocols described provide a reliable framework for the accurate quantification of phthalates in a variety of food and beverage samples. The core strength of this methodology lies in the use of stable isotope-labeled internal standards, such as this compound, which effectively compensates for matrix effects and variations in extraction recovery. Both LC-MS/MS and GC-MS are powerful techniques for this application, offering the sensitivity and selectivity required to meet and exceed regulatory detection limits. Adherence to strict anti-contamination procedures is paramount for achieving accurate and reproducible results.

References

Application Notes and Protocols: Monooctyl Phthalate-d4 in Human Biomonitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monooctyl phthalate (MOP) is the primary monoester metabolite of the plasticizer di-n-octyl phthalate (DNOP). Human exposure to DNOP can occur through various routes, including ingestion of contaminated food and water, inhalation of indoor air, and dermal contact with consumer products containing this phthalate.[1] Once in the body, DNOP is rapidly metabolized to MOP and other oxidative metabolites, which are then excreted in the urine. Consequently, the concentration of MOP in urine serves as a reliable biomarker for assessing human exposure to DNOP.

To ensure accuracy and precision in the quantification of MOP in complex biological matrices like urine, stable isotope-labeled internal standards are employed. Monooctyl Phthalate-d4 (MOP-d4) is a deuterated form of MOP that is chemically identical to the native analyte but has a different mass.[2] By spiking samples with a known amount of MOP-d4 at the beginning of the analytical process, variations in sample preparation and instrument response can be corrected for, leading to more reliable and reproducible results. The use of isotope dilution high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) is the gold standard for this type of analysis.[2][3]

Phthalate Metabolism and Signaling Pathways

Phthalates, upon entering the human body, undergo a two-phase metabolic process.[4] In Phase I, the parent diester is hydrolyzed by lipases and esterases into its corresponding monoester metabolite.[5] For di-n-octyl phthalate (DNOP), this results in the formation of mono-n-octyl phthalate (MOP). In Phase II, these monoesters can be further metabolized through oxidation and subsequently conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted in the urine.[4][6]

Phthalates are known endocrine-disrupting chemicals that can interfere with normal hormone signaling. One of the key mechanisms of phthalate action is through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and glucose homeostasis.[7] Phthalates have also been shown to affect other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth, proliferation, and survival.[8]

Phthalate_Metabolism_and_Signaling_Pathway cluster_metabolism Phthalate Metabolism cluster_signaling Cellular Signaling Interference DNOP Di-n-octyl Phthalate (DNOP) (Ingestion, Inhalation, Dermal) MOP Mono-n-octyl Phthalate (MOP) DNOP->MOP Phase I: Hydrolysis Oxidative_Metabolites Oxidative Metabolites MOP->Oxidative_Metabolites Phase II: Oxidation Glucuronidated_Conjugates Glucuronidated Conjugates Oxidative_Metabolites->Glucuronidated_Conjugates Phase II: Glucuronidation Urine_Excretion Urinary Excretion Glucuronidated_Conjugates->Urine_Excretion Phthalate_Metabolites Phthalate Metabolites (e.g., MOP) PPARs PPARs Phthalate_Metabolites->PPARs Activation PI3K_Akt PI3K/Akt Pathway Phthalate_Metabolites->PI3K_Akt Interference Gene_Expression Altered Gene Expression (Lipid Metabolism, Glucose Homeostasis) PPARs->Gene_Expression Cell_Signaling Altered Cell Signaling (Growth, Proliferation) PI3K_Akt->Cell_Signaling

Caption: Phthalate metabolism and interference with cellular signaling pathways.

Quantitative Data from Human Biomonitoring Studies

Human biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have provided valuable data on the exposure of the general population to various phthalates. However, studies have infrequently detected mono-n-octyl phthalate (MOP) in the U.S. population, suggesting that human exposure to di-n-octyl phthalate (DNOP) is lower than that of other common phthalates.[7][9]

Study/ReportPopulationMatrixAnalyteDetection FrequencyGeometric Mean (µg/L)95th Percentile (µg/L)
NHANES 1999-2000[7][9]U.S. General Population (≥6 years)UrineMono-n-octyl phthalate (MOP)Infrequently detectedNot reportedNot reported
Canadian Study[5]150 Canadian MenUrineMetabolites of Di-n-octylphthalate (DOP)DetectedNot specifiedNot specified
Biomonitoring California (2018)[10]Pregnant Women in CaliforniaUrineDi-n-octyl phthalate (DnOP)100%1.8814.6

Note: The Biomonitoring California data reports the parent compound DnOP in urine, which is unusual as phthalates are typically measured as their metabolites. This may be a simplified notation in the summary report.

Experimental Protocols

The following is a synthesized protocol for the quantitative analysis of Monooctyl Phthalate in human urine using HPLC-MS/MS with MOP-d4 as an internal standard. This protocol is based on methodologies described in various human biomonitoring studies.[3][4][6][8][11]

Sample Preparation

The sample preparation workflow is critical for removing interferences from the urine matrix and concentrating the analyte of interest.

Sample_Preparation_Workflow cluster_workflow Urine Sample Preparation Workflow Start Urine Sample (100-200 µL) Spike Spike with MOP-d4 Internal Standard Start->Spike Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation Analysis HPLC-MS/MS Analysis Evaporation->Analysis

Caption: Workflow for the preparation of urine samples for MOP analysis.

a. Materials and Reagents:

  • Human urine samples

  • This compound (MOP-d4) internal standard solution

  • β-glucuronidase enzyme solution

  • Ammonium acetate buffer

  • Solid-Phase Extraction (SPE) cartridges (e.g., reversed-phase polymeric sorbent)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Reagent water

b. Procedure:

  • Sample Aliquoting: Aliquot 100-200 µL of each urine sample into a clean glass tube.

  • Internal Standard Spiking: Add a known concentration of the MOP-d4 internal standard solution to each sample.

  • Enzymatic Deconjugation: Add β-glucuronidase in an ammonium acetate buffer to each sample to hydrolyze the glucuronidated metabolites. Incubate the samples at 37°C for a specified time (e.g., 90 minutes).[11]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by reagent water.

    • Load the enzyme-digested urine samples onto the SPE cartridges.

    • Wash the cartridges with a weak solvent to remove interfering substances.

    • Elute the phthalate metabolites with a stronger solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with two solvents is typically employed:

    • Solvent A: Water with a small percentage of formic or acetic acid (e.g., 0.1%).

    • Solvent B: Acetonitrile or Methanol.

  • Flow Rate: A typical flow rate is between 0.2-0.6 mL/min.

  • Injection Volume: 10-20 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally used for phthalate metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both MOP and MOP-d4 are monitored.

    • MOP: The specific MRM transitions will need to be optimized on the instrument.

    • MOP-d4: The precursor ion will be 4 mass units higher than that of MOP, while the product ion may be the same or different depending on the fragmentation pattern.

  • Data Analysis: The concentration of MOP in the original urine sample is calculated by comparing the peak area ratio of MOP to MOP-d4 against a calibration curve prepared with known concentrations of MOP and a constant concentration of MOP-d4.

Conclusion

The use of this compound as an internal standard in conjunction with HPLC-MS/MS provides a robust and reliable method for the quantification of Monooctyl Phthalate in human urine. This approach is essential for accurate human biomonitoring studies aimed at assessing exposure to di-n-octyl phthalate and understanding its potential health implications. The infrequent detection of MOP in large-scale biomonitoring studies like NHANES suggests a lower overall exposure to DNOP in the general population compared to other phthalates. However, continued monitoring is crucial, especially in potentially vulnerable populations or those with specific occupational exposures.

References

Application Notes and Protocols: Sample Preparation for Phthalate Analysis Using Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monooctyl Phthalate-d4 (MOP-d4) is the deuterium-labeled form of Monooctyl Phthalate. In analytical chemistry, its primary role is not as a target analyte but as a highly effective internal standard for the quantification of phthalates in various matrices.[1] The use of stable isotope-labeled internal standards like MOP-d4 is critical for isotope dilution mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach provides high accuracy and precision by correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis.

Phthalate esters are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[2][3] They are not chemically bound to the polymer matrix and can leach into the environment, food, and beverages, leading to widespread human exposure.[2][3][4] Due to concerns about their potential endocrine-disrupting properties and other adverse health effects, regulatory bodies worldwide have restricted their use, necessitating sensitive and reliable analytical methods for their detection.[2][5]

A significant challenge in phthalate analysis is the ubiquitous background contamination from laboratory equipment, solvents, and consumables.[6][7] Rigorous sample handling and preparation protocols are mandatory to minimize false positives and ensure data integrity. These application notes provide detailed protocols for sample preparation across different matrices, leveraging MOP-d4 as an internal standard for accurate quantification.

General Considerations for Trace Phthalate Analysis

Due to the prevalence of phthalates in the laboratory environment, stringent precautions must be taken to avoid sample contamination.[6][7]

  • Glassware: Use glass or stainless steel apparatus exclusively. All non-volumetric glassware should be heat-treated in a muffle furnace (e.g., 400°C for at least 2 hours) to remove organic contaminants.[7]

  • Solvents: Use high-purity, phthalate-free, or "distilled-in-glass" grade solvents. It is advisable to test each new solvent bottle by concentrating a volume and analyzing it as a blank.

  • Plastics: Avoid all contact with plastic materials, especially flexible PVC. Use pipette tips, centrifuge tubes, and vial caps that are certified to be phthalate-free.

  • Procedural Blanks: A procedural blank (a sample containing no analyte but subjected to the entire preparation and analysis procedure) must be included with every batch of samples to monitor for contamination.

Sample Preparation Protocols

The following protocols describe the extraction of phthalates from various matrices. This compound should be spiked into the sample at the very beginning of the preparation process to account for any losses during extraction and cleanup.

Protocol 2.1: Aqueous Samples (Drinking Water, Beverages)

Solid-Phase Extraction (SPE) is a common and effective technique for extracting phthalates from aqueous matrices, offering high recovery and cleaner extracts compared to liquid-liquid extraction.[2][8]

Experimental Protocol:

  • Sample Preparation: Measure 100-500 mL of the water or beverage sample into a pre-cleaned glass container.

  • Internal Standard Spiking: Spike the sample with a known amount of MOP-d4 solution (in a solvent like methanol) to achieve the desired concentration. Also, spike with a standard solution containing the target phthalate analytes for quality control samples.

  • SPE Cartridge Conditioning: Use a C18 or a specialized phthalate analysis SPE cartridge. Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or positive nitrogen pressure for 10-15 minutes to remove residual water.

  • Elution: Elute the retained phthalates by passing 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane, through the cartridge.[8]

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Preparation Sample 1. Aqueous Sample (100-500 mL) Spike 2. Spike with MOP-d4 Internal Standard Sample->Spike Condition 3. Condition SPE Cartridge (Ethyl Acetate, MeOH, H2O) Load 4. Load Sample Spike->Load Condition->Load Wash 5. Wash Cartridge (MeOH/H2O) Load->Wash Dry 6. Dry Cartridge (Nitrogen) Wash->Dry Elute 7. Elute Phthalates (Ethyl Acetate) Dry->Elute Concentrate 8. Concentrate Eluate to 1 mL Elute->Concentrate Analysis 9. Analyze via GC-MS or LC-MS/MS Concentrate->Analysis

Diagram 1: Solid-Phase Extraction (SPE) Workflow for Aqueous Samples.
Protocol 2.2: Solid Samples (Soil, Sediment)

For solid matrices, extraction methods like Microwave-Assisted Extraction (MAE) or ultrasonic extraction are efficient.[9][10] A subsequent cleanup step is often necessary to remove matrix interferences.

Experimental Protocol:

  • Sample Preparation: Weigh 2-5 g of the homogenized soil or sediment sample into a microwave extraction vessel or glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of MOP-d4 solution and the target analyte standards.

  • Extraction:

    • MAE: Add 20 mL of acetonitrile or a hexane/acetone (1:1 v/v) mixture.[10] Perform extraction using a programmed microwave system (e.g., 115°C for 15 min).

    • Ultrasonic: Add 20 mL of the extraction solvent. Place the sample in an ultrasonic bath and sonicate for 20-30 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 3500 rpm) for 10 minutes to separate the solid material.

  • Cleanup (Dispersive SPE/QuEChERS style): Transfer the supernatant to a new tube containing a cleanup sorbent mixture, such as C18 and Primary Secondary Amine (PSA), to remove fatty acids and other interferences.[11] Vortex for 2 minutes and centrifuge again.

  • Concentration: Carefully transfer the cleaned extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.

Solid_Sample_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Extract Cleanup Sample 1. Solid Sample (2-5 g) Spike 2. Spike with MOP-d4 Internal Standard Sample->Spike AddSolvent 3. Add Extraction Solvent (e.g., Acetonitrile) Spike->AddSolvent Extract 4. Microwave or Ultrasonic Extraction AddSolvent->Extract Centrifuge1 5. Centrifuge Extract->Centrifuge1 Cleanup 6. Dispersive SPE Cleanup (C18/PSA) Centrifuge1->Cleanup Centrifuge2 7. Centrifuge Cleanup->Centrifuge2 Concentrate 8. Concentrate to 1 mL Centrifuge2->Concentrate Analysis 9. Analyze via GC-MS or LC-MS/MS Concentrate->Analysis

Diagram 2: Extraction and Cleanup Workflow for Solid Samples.
Protocol 2.3: Biological Samples (Serum, Plasma, Saliva)

Liquid-Liquid Extraction (LLE) is a classic and effective method for biological fluids. For more complex biological tissues, additional cleanup steps like chromatography on alumina may be required to remove lipids.[12][13]

Experimental Protocol:

  • Sample Preparation: Take 1 mL of the biological fluid (e.g., serum, saliva) in a glass centrifuge tube.[14]

  • Internal Standard Spiking: Spike the sample with MOP-d4 internal standard.

  • Extraction: Add 4 mL of a suitable extraction solvent like hexane or ethyl acetate.[12][14] Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the aqueous and organic layers.

  • Extract Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying & Concentration: Add anhydrous sodium sulfate to the collected extract to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a solvent compatible with the analytical instrument (e.g., iso-octane for GC-MS, methanol for LC-MS/MS). The sample is now ready for analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_final Final Preparation Sample 1. Biological Fluid (1 mL) Spike 2. Spike with MOP-d4 Internal Standard Sample->Spike AddSolvent 3. Add Extraction Solvent (e.g., Hexane) & Vortex Spike->AddSolvent Centrifuge 4. Centrifuge to Separate Phases AddSolvent->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Dry 6. Dry & Evaporate Extract Collect->Dry Reconstitute 7. Reconstitute in 1 mL Dry->Reconstitute Analysis 8. Analyze via GC-MS or LC-MS/MS Reconstitute->Analysis

Diagram 3: Liquid-Liquid Extraction (LLE) Workflow for Biological Fluids.

Data Presentation and Performance

The effectiveness of a sample preparation method is evaluated by its recovery, precision, and the resulting limits of detection (LOD) and quantification (LOQ).

Table 1: Comparison of Typical Sample Preparation Performance for Phthalates
MatrixPreparation MethodTypical Recovery (%)Typical RSD (%)Reference
Drinking WaterAutomated SPE70 - 110%< 15%[2]
River WaterSPME85 - 105%< 10%[15]
SoilMicrowave-Assisted Extraction (MAE)84 - 115%< 8%[10]
SoilQuEChERS70 - 118%< 5%[11]
BeveragesLiquid-Liquid Extraction (LLE)91 - 118%< 15%[16]
PVC ProductsLiquid-Liquid Extraction (LLE)86 - 94%Not Specified[14]
Table 2: Typical Analytical Method Performance for Phthalate Analysis

Note: MOP-d4 serves as the internal standard for these analyses.

Analyte ExampleMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Various PhthalatesGC-MS/MS0.5 - 1.0 ng/L1.5 - 3.0 ng/L[16]
Various PhthalatesLC-MS/MS0.125 - 5 pg/µLNot Specified[17]
Six PhthalatesGC-MS (SIM)0.006 - 0.17 µg/LNot Specified[15]
Six PhthalatesMAE-HPLC1.24 - 3.15 µg/LNot Specified[10]
DEHP in FoodLC-MS/MS1 ppbNot Specified[18]

References

Application Notes and Protocols: The Use of Monooctyl Phthalate-d4 in Toxicology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Monooctyl Phthalate-d4 in toxicology research. Due to its chemical properties, this compound primarily serves as a crucial internal standard for the accurate quantification of phthalate metabolites in various biological matrices. This document outlines its principal application, details relevant experimental protocols, presents toxicological data for its non-deuterated analog, and illustrates the molecular pathways affected by monooctyl phthalate.

Introduction to this compound in Toxicology

This compound is a deuterium-labeled form of Monooctyl Phthalate (MOP), the primary metabolite of the plasticizer Di-n-octyl Phthalate (DNOP). In toxicology research, the accurate measurement of xenobiotic metabolites is paramount to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles and to assessing their potential health risks. Due to its structural similarity and distinct mass from its endogenous counterpart, this compound is an ideal internal standard for isotope dilution mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound corrects for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the quantification of MOP and other phthalate monoesters in biological samples like urine and serum.[1][2]

Toxicological Profile of Monooctyl Phthalate (Non-deuterated)

While this compound is primarily used as an analytical tool, the toxicological effects of its non-deuterated form, Monooctyl Phthalate, are of significant interest. Phthalate monoesters are recognized as endocrine-disrupting chemicals that can interfere with normal hormone functions.[5][6]

Endocrine Disruption: Interference with Steroidogenesis

Monooctyl phthalate and other phthalate monoesters have been shown to disrupt steroidogenesis, the biological process of producing steroid hormones.[5][6][7][8] The primary mechanism involves the inhibition of key enzymes and transport proteins involved in hormone synthesis. For instance, studies have demonstrated that certain phthalate monoesters can suppress the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is a critical component in the transport of cholesterol into the mitochondria—the rate-limiting step in steroid hormone production.[7] This disruption can lead to reduced production of vital hormones like testosterone.[5]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Phthalate monoesters, including MOP, are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors involved in the regulation of lipid metabolism and inflammation.[9][10][11][12][13] The activation of PPARs, particularly PPARα and PPARγ, by phthalates can lead to a cascade of downstream effects.[9][10][11] In rodents, the activation of PPARα by phthalates has been linked to liver toxicity and carcinogenesis.[9][11] The interaction with PPARγ can influence adipocyte differentiation and may be associated with metabolic disorders.[10][13]

Data Presentation

The following tables summarize quantitative data from toxicological studies on phthalate monoesters, where this compound would be used as an internal standard for precise quantification.

Table 1: Effects of Monobutyl Phthalate (MBP) on Steroidogenesis in Mouse Leydig Cells

Concentration of MBPProgesterone Production (% of Control)StAR Protein Expression (% of Control)Reference
0.1 µM125%130%[7]
1 µM150%160%[7]
10 µM80%70%[6]
100 µM50%40%[6]

Table 2: Activation of PPARα and PPARγ by Phthalate Monoesters

Phthalate MonoesterReceptorEC50 (µM) - MouseEC50 (µM) - HumanReference
Mono-(2-ethylhexyl) phthalate (MEHP)PPARα0.63.2[13]
Mono-(2-ethylhexyl) phthalate (MEHP)PPARγ10.16.2[13]
Monobenzyl phthalate (MBzP)PPARα2130[13]
Monobenzyl phthalate (MBzP)PPARγ75100[13]

Table 3: Analytical Parameters for Phthalate Metabolite Quantification using Isotope Dilution Mass Spectrometry

AnalyteInternal StandardMatrixMethodLimit of Detection (LOD)Reference
Monooctyl PhthalateThis compoundUrineHPLC-ESI-MS/MS0.1 - 1.0 ng/mL[1]
Monobutyl PhthalateMonobutyl Phthalate-13C4UrineHPLC-MS/MS0.85 - 5.33 ng/mL[14]
Mono-(2-ethylhexyl) PhthalateMono-(2-ethylhexyl) Phthalate-13C4SerumHPLC-ESI-MS/MS0.6 - 1.3 ng/mL[2]
Various Phthalate MonoestersCorresponding Isotopically Labeled StandardsUrineLC-MS10 - 40 ng/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as an internal standard.

Protocol for Quantification of Monooctyl Phthalate in Human Urine using LC-MS/MS

This protocol is adapted from established methods for the analysis of phthalate metabolites in urine.[1][3]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To 100 µL of urine, add 50 µL of an internal standard spiking solution containing this compound (concentration will depend on the expected range of the analyte).

  • Add 50 µL of β-glucuronidase solution to deconjugate the phthalate metabolites.

  • Incubate the mixture at 37°C for 90 minutes.

  • Stop the enzymatic reaction by adding 200 µL of acetonitrile.

  • Centrifuge the sample to precipitate proteins.

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with an appropriate solvent, such as ethyl acetate or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Monooctyl Phthalate and this compound.

Protocol for Quantification of Monooctyl Phthalate in Serum using GC-MS

This protocol is a general guide based on methods for analyzing phthalates in serum.[15][16]

1. Sample Preparation:

  • To 1 mL of serum, add this compound as the internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane:diethyl ether mixture).

  • Separate the organic layer and evaporate it to dryness.

  • Derivatize the residue to increase volatility for GC analysis (e.g., using diazomethane for methylation).

  • Reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., hexane).

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 280°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a high temperature (e.g., 300°C).

    • Carrier Gas: Helium.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Monooctyl Phthalate and this compound.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound in toxicology research.

G Experimental Workflow for Phthalate Metabolite Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Monooctyl Phthalate-d4 (IS) Urine_Sample->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Enzymatic_Hydrolysis Protein_Precipitation Protein Precipitation (Acetonitrile) Enzymatic_Hydrolysis->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Quantification Data Quantification (Isotope Dilution) LC_MS_MS->Data_Quantification G Phthalate Metabolism and Bioactivation DNOP Di-n-octyl Phthalate (DNOP) (Diester) MOP Monooctyl Phthalate (MOP) (Monoester - Bioactive) DNOP->MOP Hydrolysis (Esterases) Oxidative_Metabolites Oxidative Metabolites MOP->Oxidative_Metabolites Phase I Metabolism (Oxidation) Conjugation Glucuronide Conjugates MOP->Conjugation Phase II Metabolism (Glucuronidation) Oxidative_Metabolites->Conjugation Phase II Metabolism (Glucuronidation) Excretion Urinary Excretion Conjugation->Excretion G Signaling Pathway Disruption by Monooctyl Phthalate cluster_steroidogenesis Steroidogenesis Pathway cluster_ppar PPAR Signaling Pathway MOP Monooctyl Phthalate (MOP) StAR StAR Protein Expression MOP->StAR Inhibits PPAR PPAR Activation (PPARα, PPARγ) MOP->PPAR Activates Cholesterol_Transport Mitochondrial Cholesterol Transport StAR->Cholesterol_Transport Steroid_Hormone Steroid Hormone Synthesis (e.g., Testosterone) Cholesterol_Transport->Steroid_Hormone Gene_Expression Target Gene Expression (e.g., Lipid Metabolism) PPAR->Gene_Expression Toxicological_Effects Adverse Toxicological Effects Gene_Expression->Toxicological_Effects

References

Troubleshooting & Optimization

addressing matrix effects in phthalate quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phthalate quantification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in phthalate analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact phthalate quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In phthalate analysis, this can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] For instance, in gas chromatography-mass spectrometry (GC-MS), matrix components can interact with the analyte on active sites within the system, affecting its transfer to the detector.[3] This is a significant challenge, especially when analyzing complex matrices at low concentrations.[4]

Q2: What are the most common analytical techniques used to quantify phthalates?

A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods offer high sensitivity and selectivity for detecting and quantifying phthalates in various samples.[6] GC-MS is a well-established method for a wide array of sample matrices.[7] LC-MS/MS is often preferred for its ability to analyze a broad range of plasticizers with minimal extraction steps.[8]

Q3: What are some common sample preparation techniques to mitigate matrix effects?

A3: Several sample preparation techniques are employed to reduce matrix interferences, including:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for extracting phthalates from various matrices like food and environmental samples.[3][9][10]

  • Solid-Phase Extraction (SPE): SPE is a common cleanup step to remove interfering compounds from the sample extract.[11][12]

  • Dispersive Solid-Phase Extraction (dSPE): This is often used as a cleanup step in the QuEChERS protocol.[10]

  • Liquid-Liquid Extraction (LLE): A traditional method for separating phthalates from the sample matrix.[13]

Q4: How can I compensate for matrix effects during data analysis?

A4: The following strategies are commonly used:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[9][11]

  • Isotope Dilution: This is a robust method that involves adding a known amount of a stable isotope-labeled analog of the target phthalate to the sample before extraction.[14][15][16] The ratio of the native analyte to the labeled internal standard is used for quantification, which effectively corrects for matrix effects and variations in recovery.

Troubleshooting Guides

Issue 1: Poor recovery of phthalates during sample preparation.

Possible Cause: Inefficient extraction from the sample matrix.

Troubleshooting Steps:

  • Optimize Extraction Solvent: The choice of extraction solvent is critical. For solid samples, solvents like acetonitrile or a mixture of dichloromethane and acetone are often used.[9][11] For liquid samples, n-hexane is a common choice.[17]

  • Adjust Extraction Technique: Techniques like accelerated solvent extraction (ASE) using elevated temperatures and pressures can improve extraction efficiency from solid samples.[18] For complex matrices like soil, microwave-assisted extraction can be effective.[11]

  • Evaluate Cleanup Step: If using SPE, ensure the sorbent type is appropriate for your matrix and analytes. C18 is a common sorbent for phthalate analysis.[9][11] For fatty matrices, a cleanup step with a sorbent like Lipifiltr® may be necessary to remove lipids.[10]

Issue 2: Inconsistent results and high variability between replicate injections.

Possible Cause: Significant and variable matrix effects.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibration: If not already in use, preparing calibration standards in a blank matrix extract can significantly improve consistency.[19]

  • Use Isotope-Labeled Internal Standards: This is the most effective way to correct for variability caused by matrix effects.[16] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Dilute the Sample Extract: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.[1][20] However, ensure that the diluted analyte concentration is still within the instrument's detection limits.

Issue 3: Signal suppression or enhancement observed in the chromatogram.

Possible Cause: Co-elution of matrix components with the target phthalates.

Troubleshooting Steps:

  • Improve Chromatographic Separation: Modifying the chromatographic conditions, such as the gradient elution profile in LC or the temperature program in GC, can help to separate the analytes from interfering compounds.[20][21]

  • Enhance Sample Cleanup: A more rigorous cleanup procedure may be necessary. This could involve using multiple SPE sorbents or adding a dispersive solid-phase extraction (dSPE) step.

  • Utilize a Divert Valve: In LC-MS, a divert valve can be used to direct the flow from the column to waste during the elution of highly concentrated matrix components, preventing them from entering the mass spectrometer and contaminating the ion source.[20]

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for phthalate analysis in various matrices.

Table 1: Matrix Effects in Phthalate Analysis

MatrixAnalytical MethodPhthalatesMatrix Effect (%)Reference
BarleyGC-MS14 PAEs+41.0 to +78.1 (Enhancement)[9]
WheatGC-MS14 PAEs+5.4 to +53.7 (Enhancement)[3]
SeafoodLC-HRMS6 PAEs & 6 Metabolites-8 to -48 (Suppression)[10]
SeafoodLC-MS/MSMultipleSoft (-20 to +20) for most analytes[5]

Table 2: Recovery of Phthalates in Different Matrices

MatrixSample PreparationPhthalatesRecovery (%)Reference
BarleyQuEChERS14 PAEs73.8 - 120.1[9]
WheatQuEChERS14 PAEs84.8 - 120.3[3]
SeafoodQuEChERS6 PAEs & 6 MetabolitesUp to 79[10]
Gilthead Sea BreamMSPD6 Bisphenols & Phthalates70 - 92[22]
Low-fat FoodTFC-LC-MS/MSMultiple Plasticizers63 - 98[8]
High-fat FoodTFC-LC-MS/MSMultiple Plasticizers56 - 99[8]
SoilMicrowave-assisted extraction, dSPEMultiple PAEs94.4 - 114.6[11]
MusselMSPD8 Bisphenols & 7 Phthalates75 - 113[23]
WaterSB-DLLME6 PAEs & BPA95.1 - 98.8[24]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for Solid Samples (e.g., Barley, Wheat)

This protocol is adapted from methods described for the analysis of phthalates in cereal grains.[3][9]

  • Sample Homogenization: Grind the solid sample to a fine powder and sieve.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Add salting-out salts (e.g., anhydrous MgSO₄ and NaCl).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer the supernatant to a 15 mL centrifuge tube containing a dSPE sorbent (e.g., C18).

    • Vortex for 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • Take an aliquot of the supernatant for GC-MS or LC-MS analysis.

Protocol 2: Isotope Dilution Method for Phthalate Quantification

This protocol outlines the general steps for using isotope dilution to correct for matrix effects.[14][15]

  • Spiking: Add a known amount of a stable isotope-labeled internal standard for each target phthalate to the sample before any extraction or cleanup steps.

  • Sample Preparation: Follow the appropriate extraction and cleanup protocol for your specific sample matrix (e.g., QuEChERS, SPE).

  • Instrumental Analysis: Analyze the final extract using GC-MS or LC-MS.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of the native phthalate to the peak area of its corresponding labeled internal standard against the concentration ratio.

    • Calculate the concentration of the native phthalate in the sample using the response ratio obtained from the sample analysis and the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification start Sample Collection homogenize Homogenization (if solid) start->homogenize Solid Samples extract Extraction (e.g., QuEChERS, LLE) start->extract Liquid Samples homogenize->extract cleanup Cleanup (e.g., SPE, dSPE) extract->cleanup concentrate Concentration/ Solvent Exchange cleanup->concentrate instrument GC-MS or LC-MS Analysis concentrate->instrument data_proc Data Processing instrument->data_proc quant Quantification Strategy data_proc->quant result Final Result quant->result

Caption: General experimental workflow for phthalate analysis.

troubleshooting_matrix_effects cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_compensation Compensation Strategies start Inaccurate Quantification (Suspected Matrix Effects) check_recovery Evaluate Analyte Recovery in Spiked Matrix start->check_recovery compare_slopes Compare Calibration Slopes (Solvent vs. Matrix) start->compare_slopes improve_cleanup Improve Sample Cleanup (e.g., different SPE sorbent) check_recovery->improve_cleanup Low Recovery optimize_chrom Optimize Chromatography (e.g., gradient, temperature) compare_slopes->optimize_chrom Signal Suppression/ Enhancement dilute_sample Dilute Sample Extract compare_slopes->dilute_sample Signal Suppression/ Enhancement matrix_matched Use Matrix-Matched Calibration improve_cleanup->matrix_matched isotope_dilution Use Isotope Dilution (Internal Standards) improve_cleanup->isotope_dilution optimize_chrom->matrix_matched optimize_chrom->isotope_dilution dilute_sample->matrix_matched dilute_sample->isotope_dilution end Accurate Quantification matrix_matched->end If Blank Matrix Available isotope_dilution->end Optimal Solution

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Chromatography Troubleshooting for Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve peak resolution for Monooctyl Phthalate-d4 in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its peak resolution important?

A1: this compound is a deuterated form of monooctyl phthalate, often used as an internal standard in quantitative analytical methods for phthalate analysis.[1] Good peak resolution is crucial to separate it from other closely related compounds, isomers, or matrix interferences, ensuring accurate and reliable quantification.[2] Co-elution, or the overlapping of peaks, can lead to inaccurate measurements.[2]

Q2: Which chromatographic techniques are typically used for the analysis of this compound?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for analyzing phthalates.[3] HPLC, often coupled with UV or mass spectrometry (MS) detectors, is a common approach.[4][5][6] GC-MS is also widely used due to its high resolution and sensitivity.[3][7][8] The choice between HPLC and GC depends on the sample matrix, the presence of other analytes, and the specific requirements of the analytical method.

Q3: What are the fundamental factors that control peak resolution in chromatography?

A3: Peak resolution in chromatography is primarily governed by three factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often achieved with longer columns or smaller particle sizes, leads to sharper peaks and better resolution.[9][10][11]

  • Selectivity (α): This is a measure of the separation in retention times between two adjacent peaks. It is influenced by the chemical interactions between the analytes, the stationary phase, and the mobile phase.[11] Changing the mobile phase composition or the column's stationary phase can significantly alter selectivity.[9][11]

  • Retention Factor (k): Also known as the capacity factor, this represents how long an analyte is retained on the column. Optimizing the retention factor, typically by adjusting the mobile phase strength, can improve resolution.[11]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution

You are observing that the peak for this compound is not well separated from an adjacent peak.

Q: How can I improve the separation between these two peaks?

A: A systematic approach to improving resolution is recommended. Start by adjusting the parameters that have the most significant impact on selectivity and efficiency.

Troubleshooting Workflow for Poor Peak Resolution

G start Start: Poor Peak Resolution change_mobile_phase Modify Mobile Phase (e.g., organic solvent ratio, pH) start->change_mobile_phase check_resolution1 Resolution Improved? change_mobile_phase->check_resolution1 change_column Change Stationary Phase (e.g., different column chemistry) check_resolution1->change_column No end_good End: Resolution Acceptable check_resolution1->end_good Yes check_resolution2 Resolution Improved? change_column->check_resolution2 adjust_temp Adjust Column Temperature check_resolution2->adjust_temp No check_resolution2->end_good Yes check_resolution3 Resolution Improved? adjust_temp->check_resolution3 optimize_flow Optimize Flow Rate check_resolution3->optimize_flow No check_resolution3->end_good Yes check_resolution4 Resolution Improved? optimize_flow->check_resolution4 check_resolution4->end_good Yes end_bad Further Method Development Needed check_resolution4->end_bad No G prep_sample 1. Sample Preparation (e.g., LLE, SPE) instrument_setup 2. Instrument Setup (Column, Mobile Phase) prep_sample->instrument_setup initial_run 3. Initial Isocratic/Gradient Run instrument_setup->initial_run evaluate_chrom 4. Evaluate Chromatogram (Resolution, Peak Shape) initial_run->evaluate_chrom optimize 5. Optimize Parameters (Gradient, Temp, Flow Rate) evaluate_chrom->optimize Needs Improvement validate 6. Method Validation (Linearity, Precision, Accuracy) evaluate_chrom->validate Acceptable optimize->initial_run

References

Technical Support Center: Monooctyl Phthalate-d4 (MOP-d4) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential interferences during the analysis of Monooctyl Phthalate-d4 (MOP-d4).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MOP-d4) and why is it used in analysis?

This compound (MOP-d4) is a deuterated form of Monooctyl Phthalate (MOP), which is a metabolite of the plasticizer Di-n-octyl phthalate (DNOP). In analytical chemistry, MOP-d4 is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of MOP and other phthalate metabolites in various matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Its chemical properties are nearly identical to the native analyte, but it has a different mass, allowing it to be distinguished by a mass spectrometer. The use of a SIL-IS is considered best practice as it can compensate for variations in sample preparation, injection volume, and instrumental drift, as well as matrix effects that can cause ion suppression or enhancement.

Q2: What are the most common sources of interference in MOP-d4 analysis?

The most common interferences in MOP-d4 analysis can be broadly categorized into three areas:

  • Contamination: Phthalates are ubiquitous in the laboratory environment and can leach from various plastic materials, leading to background contamination.

  • Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins) can co-elute with MOP-d4 and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification.

  • Isotopic Interference: Natural isotopes of the non-deuterated analyte can contribute to the signal of the deuterated internal standard, particularly at high analyte concentrations.

Q3: How can I minimize phthalate contamination in my analysis?

Minimizing phthalate contamination is critical for accurate analysis. Here are some key recommendations:

  • Use phthalate-free labware: Whenever possible, use glassware or polypropylene labware instead of polystyrene or PVC.

  • Solvent and Reagent Purity: Use high-purity, phthalate-free solvents and reagents. It is advisable to test new batches of solvents for phthalate contamination by concentrating a large volume and analyzing the residue.

  • Minimize Plastic Use: Avoid using plastic containers, pipette tips, and vial caps with septa that may contain phthalates. If unavoidable, pre-rinse them with a solvent known to be free of phthalates.

  • Proper Cleaning Procedures: All glassware should be thoroughly cleaned, solvent-rinsed, and, if possible, baked at a high temperature (e.g., 400°C for at least 2 hours) to remove any residual phthalates.

  • Run Blanks: Regularly analyze procedural blanks (a sample that goes through the entire preparation process without the matrix) to monitor for and identify sources of contamination.

Troubleshooting Guides

Issue 1: Inaccurate Quantification or Poor Reproducibility

Possible Cause 1: Matrix Effects (Ion Suppression or Enhancement)

  • Symptoms: Inconsistent recovery, lower or higher than expected analyte concentrations, poor reproducibility between samples.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Prepare a post-extraction spiked sample (a blank matrix extract to which the analyte and MOP-d4 are added) and compare the signal response to a standard in a pure solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

    • Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and MOP-d4 from co-eluting matrix components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. This helps to compensate for consistent matrix effects.

Quantitative Impact of Matrix Effects on Phthalate Analysis

The following table illustrates the potential for ion suppression in various environmental matrices. While not specific to MOP-d4, it demonstrates the significant impact that the sample matrix can have on phthalate analysis.

Matrix TypeAverage Ion Suppression (%)
Surface Water< 1%
Wastewater5-10%
Compostable Waste> 15%

Data adapted from a study on various phthalates, demonstrating the principle of matrix-induced ion suppression. The degree of suppression can vary depending on the specific analyte and matrix.[1]

Possible Cause 2: Isotopic Interference (Crosstalk)

  • Symptoms: Non-linear calibration curve, especially at the high end; underestimation of the analyte concentration.

  • Troubleshooting Steps:

    • Assess Isotopic Contribution: Analyze a high-concentration standard of the non-deuterated Monooctyl Phthalate (MOP) and monitor the mass-to-charge ratio (m/z) of MOP-d4. Any signal detected is due to the natural isotopic abundance of MOP.

    • Optimize Internal Standard Concentration: Ensure that the concentration of MOP-d4 is appropriate for the expected range of analyte concentrations. The analyte-to-internal standard ratio should ideally be kept low.

    • Use a Higher Labeled Standard: If significant isotopic interference is observed, consider using an internal standard with a higher degree of deuteration (e.g., d8 or more) or a 13C-labeled standard if available.

    • Non-Linear Calibration Fit: In cases where isotopic interference is unavoidable, a non-linear calibration model that accounts for the isotopic contribution may provide more accurate results.

Logical Workflow for Investigating Inaccurate Quantification

start Inaccurate Quantification or Poor Reproducibility check_matrix Evaluate Matrix Effects (Post-extraction Spike) start->check_matrix matrix_present Matrix Effects Present? check_matrix->matrix_present improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_present->improve_cleanup Yes check_isotopic Evaluate Isotopic Interference (High Conc. Analyte) matrix_present->check_isotopic No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom matrix_match Use Matrix-Matched Calibration optimize_chrom->matrix_match matrix_match->check_isotopic isotopic_present Isotopic Interference Present? check_isotopic->isotopic_present optimize_is_conc Optimize IS Concentration isotopic_present->optimize_is_conc Yes end Accurate Quantification isotopic_present->end No higher_label_is Use Higher Labeled IS optimize_is_conc->higher_label_is nonlinear_fit Use Non-Linear Calibration Fit higher_label_is->nonlinear_fit nonlinear_fit->end

Caption: Troubleshooting workflow for inaccurate quantification in MOP-d4 analysis.

Issue 2: Chromatographic Problems (Peak Tailing, Broadening, or Shifted Retention Times)

Possible Cause 1: Active Sites in the GC or LC System

  • Symptoms: Tailing peaks for MOP-d4 and the analyte.

  • Troubleshooting Steps:

    • GC System:

      • Deactivate the injector liner or use a new, silanized liner.

      • Trim the front end of the analytical column (10-15 cm) to remove accumulated non-volatile residues.

      • Condition the column according to the manufacturer's instructions.

    • LC System:

      • Use a guard column to protect the analytical column from strongly retained matrix components.

      • Flush the column with a strong solvent to remove contaminants.

Possible Cause 2: Chromatographic Shift of Deuterated Standard

  • Symptoms: MOP-d4 elutes slightly earlier than the non-deuterated MOP.

  • Troubleshooting Steps:

    • Confirm Co-elution Window: While a slight shift is expected, ensure that the peak integration windows for both the analyte and MOP-d4 are correctly set to capture their respective entire peaks.

    • Optimize Chromatography: Adjusting the temperature program (in GC) or mobile phase gradient (in LC) can sometimes minimize the separation between the deuterated and non-deuterated compounds.

Possible Cause 3: Column Degradation

  • Symptoms: Broadening peaks, loss of resolution, and shifting retention times.

  • Troubleshooting Steps:

    • Check System Suitability: Regularly inject a standard mixture to monitor column performance (e.g., peak shape, resolution, retention time).

    • Replace Column: If performance degrades and cannot be restored by cleaning or trimming, the column may need to be replaced.

Experimental Protocols

Protocol 1: Sample Preparation for MOP-d4 Analysis in Biological Fluids (e.g., Urine, Serum)

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Collection: Collect samples in polypropylene or glass containers to avoid phthalate contamination.

  • Enzymatic Deconjugation (for urine):

    • To 1 mL of urine, add 250 µL of a buffer solution (e.g., ammonium acetate).

    • Add β-glucuronidase/sulfatase.

    • Spike with MOP-d4 internal standard solution.

    • Incubate at 37°C for 2-4 hours.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

    • Elute the analytes with a stronger solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

sample Sample Collection (Glass or PP) deconjugation Enzymatic Deconjugation (if necessary) sample->deconjugation spike Spike with MOP-d4 IS deconjugation->spike spe Solid-Phase Extraction (SPE) spike->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for the preparation of biological samples for MOP-d4 analysis.

Protocol 2: GC-MS Analysis of MOP-d4
  • Gas Chromatograph (GC):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 280°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • MOP Quantifier Ion: m/z 149

      • MOP Qualifier Ion: m/z 279

      • MOP-d4 Quantifier Ion: m/z 153

      • MOP-d4 Qualifier Ion: m/z 283 (Note: Specific ions should be confirmed by analyzing a standard of MOP and MOP-d4)

Protocol 3: LC-MS/MS Analysis of MOP-d4
  • Liquid Chromatograph (LC):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MOP Transition: e.g., m/z 277 -> 134

      • MOP-d4 Transition: e.g., m/z 281 -> 138 (Note: MRM transitions should be optimized for the specific instrument being used)

References

Technical Support Center: Ensuring the Stability of Monooctyl Phthalate-d4 Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preparing, storing, and troubleshooting Monooctyl Phthalate-d4 (MOP-d4) working solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for neat this compound?

A1: Neat this compound should be stored in a refrigerator at 2-8°C to ensure its long-term stability.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for phthalate esters like MOP-d4 are:

  • Hydrolysis: The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, to form mono-n-octyl phthalate and subsequently phthalic acid.[2][3]

  • Photodegradation: Exposure to UV light or simulated sunlight can lead to the degradation of phthalate esters. The rate and mechanism of photodegradation can be influenced by the solvent used.[1][4][5]

Q3: Which solvents are recommended for preparing this compound working solutions?

A3: Based on general practices for phthalate analysis, the following solvents are recommended for preparing MOP-d4 working solutions:

  • Isohexane [6]

  • n-Hexane [7]

  • Methanol [8][9]

  • Acetonitrile

The choice of solvent may depend on the analytical method (e.g., LC-MS, GC-MS) and the sample matrix. It is crucial to use high-purity, anhydrous solvents to minimize hydrolysis.

Q4: How should I store the prepared this compound working solutions?

A4: To ensure the stability of your MOP-d4 working solutions, follow these storage guidelines:

  • Temperature: Store solutions at a low temperature, preferably at ≤ -20°C, for long-term stability. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient.

  • Light: Protect solutions from light by storing them in amber glass vials or by wrapping the vials in aluminum foil.[1][4][5]

  • Container: Use high-quality, inert glass containers with PTFE-lined caps to prevent leaching of contaminants and solvent evaporation. Avoid plastic containers as phthalates can leach from them.[6]

  • Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

This guide addresses common issues encountered with this compound working solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent internal standard response in analytical runs. Degradation of the working solution.1. Prepare a fresh working solution from the neat standard and compare its performance against the suspect solution. 2. Review storage conditions: Ensure the solution was stored at the correct temperature and protected from light. 3. Check solvent quality: Use fresh, high-purity, anhydrous solvent for preparation.
Inaccurate initial preparation.1. Verify calculations and dilutions used to prepare the working solution. 2. Ensure accurate pipetting by calibrating and using appropriate techniques.
Solvent evaporation.1. Check the vial cap for a tight seal. Use vials with high-quality septa or caps. 2. Minimize the frequency and duration of opening the vial. Prepare smaller aliquots for daily use.
Gradual decrease in internal standard peak area over time. Long-term degradation of the working solution.1. Perform a stability study: Analyze the working solution at regular intervals (e.g., weekly, monthly) to determine its usable lifetime under your specific storage conditions. 2. Switch to a more stable solvent if degradation is rapid. For example, if using a protic solvent like methanol, consider an aprotic solvent like acetonitrile.
Appearance of new, unexpected peaks in the chromatogram. Degradation products of MOP-d4 (e.g., phthalic acid).1. Confirm the identity of the new peaks using a mass spectrometer if available. 2. Prepare a fresh working solution and compare the chromatograms.
Contamination from the solvent or storage container.1. Analyze a solvent blank to check for contaminants. 2. Ensure proper cleaning of glassware and use of inert container materials.

Experimental Protocols

Protocol for Preparation of a 100 µg/mL this compound Stock Solution

Materials:

  • This compound (neat)

  • High-purity, anhydrous methanol (or another suitable solvent)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the neat this compound to equilibrate to room temperature before opening.

  • Accurately weigh approximately 10 mg of the neat standard onto a weighing paper.

  • Carefully transfer the weighed standard into a 100 mL Class A volumetric flask.

  • Rinse the weighing paper with small volumes of methanol and add the rinses to the volumetric flask to ensure complete transfer.

  • Add methanol to the flask until it is about half-full.

  • Gently swirl the flask to dissolve the standard completely.

  • Once dissolved, bring the solution to the final volume with methanol.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution into amber glass vials for storage.

  • Clearly label the vials with the compound name, concentration, solvent, preparation date, and expiry date.

  • Store the stock solution at ≤ -20°C.

Protocol for Long-Term Stability Assessment of this compound Working Solutions

Objective: To determine the stability of a MOP-d4 working solution over time under specific storage conditions.

Procedure:

  • Prepare a fresh working solution of MOP-d4 at the desired concentration (e.g., 1 µg/mL) in the chosen solvent.

  • Divide the solution into multiple small-volume aliquots in amber glass vials.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze a set of aliquots (n=3) using a validated analytical method (e.g., LC-MS/MS). This will serve as the baseline.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, protected from light).

  • Time Point Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots (n=3) from storage.

  • Allow the aliquots to thaw and equilibrate to room temperature.

  • Analyze the aliquots using the same analytical method as the T0 analysis.

  • Data Analysis: Compare the mean peak area or concentration of the time point samples to the T0 samples. The solution is considered stable if the mean response is within a predefined acceptance criterion (e.g., ±15% of the initial response).

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_decision Outcome prep Prepare MOP-d4 Working Solution aliquot Aliquot into Vials prep->aliquot t0 T0 Analysis aliquot->t0 storage Store Aliquots (-20°C, Dark) aliquot->storage data Data Comparison t0->data tx Time X Analysis storage->tx tx->data decision Response within +/- 15% of T0? data->decision stable Stable decision->stable Yes unstable Unstable decision->unstable No

Caption: Workflow for assessing the long-term stability of this compound working solutions.

Troubleshooting_Flow cluster_investigation Investigation Steps cluster_action Corrective Actions cluster_resolution Resolution start Inconsistent Internal Standard Response check_prep Verify Preparation (Calculations, Pipetting) start->check_prep check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage check_solvent Assess Solvent Quality (Purity, Age) start->check_solvent reprepare Prepare Fresh Working Solution check_prep->reprepare check_storage->reprepare check_solvent->reprepare compare Compare Old vs. New Solution Performance reprepare->compare is_resolved Issue Resolved? compare->is_resolved yes Document Findings & Continue Analysis is_resolved->yes Yes no Further Investigation Needed (e.g., Instrument Check) is_resolved->no No

Caption: Logical troubleshooting flow for inconsistent this compound internal standard response.

Degradation_Pathways cluster_products Degradation Products MOPd4 This compound Hydrolysis Hydrolysis (+H2O) MOPd4->Hydrolysis Photodegradation Photodegradation (+Light/UV) MOPd4->Photodegradation MonoOctyl Mono-n-octyl Phthalate-d4 + Octanol Hydrolysis->MonoOctyl PhotoProducts Various Photodegradation Products Photodegradation->PhotoProducts PhthalicAcid Phthalic Acid-d4 + Octanol MonoOctyl->PhthalicAcid Further Hydrolysis

Caption: Primary degradation pathways for this compound.

References

selecting the appropriate solvent for Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for selecting the appropriate solvent for Monooctyl Phthalate-d4.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for solvent selection?

This compound is a deuterated derivative of monooctyl phthalate.[1] Its key properties include:

  • Molecular Formula: C₁₆H₁₈D₄O₄[2][3][4]

  • Molecular Weight: Approximately 282.37 g/mol [2][5][6]

  • Nature: It is characterized as a hydrophobic and lipophilic compound.[1] This means it has a tendency to dissolve in fats, oils, lipids, and non-polar solvents.

  • Stability: The deuterium labeling enhances its stability, making it an excellent internal standard for analytical chemistry, particularly for mass spectrometry applications.[1] It is generally stable if stored under recommended conditions.[7]

Q2: Which solvents are generally recommended for dissolving this compound?

Given its hydrophobic and lipophilic nature, this compound is soluble in a range of organic solvents.[1] The choice of solvent will largely depend on the intended analytical technique. Common choices for phthalate esters include:

  • Alcohols (e.g., methanol, ethanol)[1][8]

  • Ethers[1]

  • Aromatic hydrocarbons[1]

  • Chlorinated solvents (e.g., methylene chloride)[9][10]

  • Ketones (e.g., acetone)[9][10]

  • Alkanes (e.g., n-hexane, n-heptane)[9][10][11]

Q3: I am having trouble dissolving this compound. What should I do?

If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Verify Solvent Polarity: Ensure you are using a solvent with appropriate non-polar or semi-polar characteristics. This compound will have poor solubility in highly polar solvents like water.

  • Increase Solvent Volume: You may be trying to dissolve too much compound in an insufficient volume of solvent. Try increasing the amount of solvent.

  • Gentle Warming: Gently warming the solution in a water bath may aid dissolution. However, be cautious as excessive heat can potentially lead to solvent evaporation or compound degradation.

  • Sonication: Using an ultrasonic bath can help to break up any clumps of the compound and facilitate dissolution.

  • Try a Solvent Mixture: Sometimes a mixture of solvents can be more effective. For example, a methylene chloride/acetone mixture is often used for extracting phthalates from solid matrices.[9]

Q4: How does the intended analytical method influence solvent choice?

The analytical method is a critical factor in solvent selection. Here are some general considerations:

  • Gas Chromatography (GC): Choose a volatile solvent that will not interfere with the analyte peaks. Hexane and acetone are common choices.

  • Liquid Chromatography (LC): The solvent should be compatible with the mobile phase and the column. Acetonitrile and methanol are frequently used in reversed-phase LC.

  • Mass Spectrometry (MS): The solvent should be of high purity and not suppress ionization of the target analyte.

Data Presentation: Solvent Compatibility for this compound

The following table summarizes the suitability of various solvents for dissolving this compound, along with their common applications in phthalate analysis.

SolventPolarityCommon ApplicationsNotes
Methylene Chloride Mid-polarityExtraction from solid matrices, GC analysis[9][10]Effective but can be a source of interference if not high purity.
Acetone Polar aproticUsed in solvent mixtures for extraction (e.g., with hexane or methylene chloride)[9][10]Miscible with a wide range of solvents.
n-Hexane Non-polarLiquid-liquid extraction, GC analysis[9][11]Good for dissolving non-polar compounds.
n-Heptane Non-polarLiquid-liquid extraction[10][11]Similar properties to n-hexane.
Methanol Polar proticCan be used for stock solutions, LC applications.Phthalates have shown lower extraction recoveries in methanol alone in some studies.[10]
Ethanol Polar proticPhthalates are highly soluble in ethanol.[8]Often a component of the sample matrix itself (e.g., alcoholic beverages).[8]
Acetonitrile Polar aproticLC mobile phase, selective extraction of phthalates from fatty foods.Good for LC-MS applications due to its UV transparency and volatility.

Experimental Protocols: Solvent Selection for a Standard Solution

This protocol outlines the steps for selecting an appropriate solvent for preparing a stock or working standard of this compound.

Objective: To dissolve this compound to a known concentration for use as a calibration standard or internal standard.

Materials:

  • This compound (neat)

  • Selection of high-purity solvents (e.g., hexane, acetone, methanol, acetonitrile)

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Consult Compatibility Information: Review the information in the solvent compatibility table and consider the requirements of your analytical method.

  • Initial Solvent Test (Small Scale): a. Weigh a small, known amount of this compound into a clean vial. b. Add a small volume of the chosen solvent. c. Vortex the vial for 30 seconds. d. Visually inspect for complete dissolution. If not fully dissolved, proceed to the next step. e. Place the vial in an ultrasonic bath for 2-5 minutes and visually inspect again.

  • Preparation of Stock Solution: a. Once a suitable solvent is identified, accurately weigh the desired amount of this compound and transfer it to a volumetric flask of the appropriate size. b. Add a small amount of the selected solvent to dissolve the compound completely. Gentle swirling or brief sonication may be used. c. Once dissolved, fill the volumetric flask to the mark with the solvent. d. Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the prepared solution at the recommended temperature (e.g., +4°C or -20°C) in a tightly sealed container to prevent solvent evaporation and contamination.[3][12]

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting the appropriate solvent for this compound.

Solvent_Selection_Workflow start Start: Need to Dissolve This compound analytical_method Identify Analytical Method (e.g., GC-MS, LC-MS) start->analytical_method solvent_properties Consider Solvent Properties: - Volatility - Polarity - Compatibility with Mobile Phase analytical_method->solvent_properties initial_choice Make Initial Solvent Choice (e.g., Hexane for GC, Acetonitrile for LC) solvent_properties->initial_choice small_scale_test Perform Small-Scale Solubility Test initial_choice->small_scale_test dissolved Completely Dissolved? small_scale_test->dissolved prepare_solution Prepare Stock/Working Solution dissolved->prepare_solution Yes troubleshoot Troubleshoot Solubility dissolved->troubleshoot No end End: Solution Ready for Use prepare_solution->end sonicate Apply Gentle Heat or Sonication troubleshoot->sonicate change_solvent Consider Alternative Solvent or Solvent Mixture troubleshoot->change_solvent sonicate->dissolved change_solvent->initial_choice

Caption: Workflow for selecting a suitable solvent for this compound.

References

Technical Support Center: Optimizing MS/MS Parameters for Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monooctyl Phthalate-d4 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in MS/MS analysis?

A1: this compound is a deuterium-labeled version of Monooctyl Phthalate.[1] It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of Monooctyl Phthalate and other related phthalate compounds. The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and precise results.

Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?

A2: The exact precursor and product ions can vary depending on the ionization mode (positive or negative) and the specific instrument tuning. However, based on the molecular weight of this compound (282.37 g/mol ) and common fragmentation patterns of phthalates, the following can be expected:

  • Precursor Ion: In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 281.4 is typically observed. In positive ion mode (ESI+), adducts such as the sodium adduct [M+Na]⁺ at m/z 305.4 or the protonated molecule [M+H]⁺ at m/z 283.4 may be targeted.

  • Product Ions: A common fragment ion for many phthalates is the phthalic anhydride ion at m/z 149.[2][3][4][5][6] For this compound, characteristic product ions would result from the loss of the deuterated octyl group or other specific fragmentations. It is crucial to perform compound optimization on your specific instrument to determine the most abundant and stable product ions. A common product ion for phthalate metabolites is the deprotonated benzoate ion at m/z 121.0295.[7][8]

Q3: How do I optimize the collision energy for this compound?

A3: Collision energy is a critical parameter that must be optimized for each specific instrument and transition. The optimal collision energy is the voltage that produces the highest and most stable signal for your chosen product ion. The general approach for optimization involves:

  • Infusing a standard solution of this compound into the mass spectrometer.

  • Selecting the precursor ion of interest.

  • Performing a product ion scan to identify potential fragment ions.

  • Selecting the most intense and stable product ions for Multiple Reaction Monitoring (MRM).

  • For each MRM transition, systematically varying the collision energy and monitoring the signal intensity.

  • Plotting the signal intensity as a function of collision energy to determine the optimal value that yields the maximum response.

It is important to note that the optimal collision energy for a deuterated standard may be slightly different from its non-deuterated analog.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: No or Low Signal for this compound

Possible Causes and Solutions:

CauseRecommended Action
Incorrect MS/MS Parameters Verify the precursor and product ion m/z values. Re-optimize the collision energy and other source parameters (e.g., capillary voltage, gas flows, temperature).
Sample Preparation Issues Ensure the internal standard was added to the sample at the correct concentration. Check for potential degradation of the analyte during sample storage or preparation.
Ion Suppression The sample matrix can suppress the ionization of the analyte.[9] Dilute the sample, improve the sample cleanup procedure, or adjust the chromatographic conditions to separate the analyte from interfering matrix components.
Instrument Malfunction Check the instrument's performance with a known standard. Ensure there are no leaks in the LC or MS system. Clean the ion source if necessary.
Issue 2: High Background or Contamination

Possible Causes and Solutions:

Phthalates are ubiquitous environmental contaminants and can be introduced at any stage of the analytical process.[10][11]

CauseRecommended Action
Solvent and Reagent Contamination Use high-purity, LC-MS grade solvents and reagents.[11] Test all solvents and reagents for phthalate contamination by running blank injections.
Contamination from Labware Avoid using plastic labware (e.g., pipette tips, vials, caps) as they can leach phthalates.[10] Use glassware that has been thoroughly cleaned with a suitable solvent.
LC System Contamination Phthalates can leach from HPLC tubing and other components.[10] Flush the LC system extensively with a strong organic solvent. Consider installing a trap column between the pump and the injector to capture contaminants from the mobile phase.
Carryover Inject a series of blank samples after a high-concentration sample to check for carryover. Optimize the needle wash procedure in the autosampler.
Environmental Contamination Airborne phthalates can contaminate samples.[11] Keep samples covered and minimize their exposure to the lab environment.
Issue 3: Poor Peak Shape or Chromatography

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate LC Column Ensure the column chemistry is suitable for the analysis of phthalates. A C18 column is commonly used.
Mobile Phase Issues Check the pH and composition of the mobile phase. Ensure it is properly degassed.
Column Overloading Inject a smaller volume of the sample or dilute the sample.
Column Degradation Replace the column if it has been used extensively or shows signs of performance degradation.

Experimental Protocols

Protocol 1: Stock and Working Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile. Store the stock solution in a glass vial at an appropriate temperature (e.g., -20°C) to prevent degradation.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent. These will be used to spike into samples for quantification.

Protocol 2: Sample Preparation (General Guideline)

The specific sample preparation protocol will depend on the matrix (e.g., plasma, urine, environmental sample). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is often employed to extract phthalates and clean up the sample.

  • Add a known amount of the this compound internal standard working solution to the sample.

  • Perform the extraction procedure (SPE or LLE).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the sample before injection into the LC-MS/MS system.

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound (Example)
ParameterValue
Molecular Formula C₁₆H₁₈D₄O₄
Molecular Weight 282.37
Ionization Mode Negative Electrospray (ESI-)
Precursor Ion (Q1) m/z 281.4
Product Ion (Q3) To be determined empirically (e.g., m/z 149, 121)
Collision Energy (CE) To be optimized for your instrument
Dwell Time 50-100 ms

Note: The product ion and collision energy values are highly instrument-dependent and must be determined experimentally.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Initial Investigation cluster_ms_issues Mass Spectrometer Troubleshooting cluster_contamination Contamination Troubleshooting cluster_chromatography Chromatography Troubleshooting cluster_resolution Resolution Start Analytical Issue (e.g., No/Low Signal, High Background) CheckMS Check MS/MS Parameters (Precursor, Product, CE) Start->CheckMS Signal Issue CheckSamplePrep Review Sample Preparation (IS Addition, Extraction) Start->CheckSamplePrep Inconsistent Results CheckBlanks Analyze Blank Samples Start->CheckBlanks Background/Contamination Issue OptimizeMS Re-optimize Source Parameters CheckMS->OptimizeMS Parameters Incorrect CleanSource Clean Ion Source CheckMS->CleanSource Parameters Correct, Still Low Signal CheckColumn Evaluate LC Column Performance CheckSamplePrep->CheckColumn Poor Peak Shape CheckSolvents Test Solvents and Reagents CheckBlanks->CheckSolvents Contamination in Blanks Resolved Issue Resolved OptimizeMS->Resolved CheckTuning Verify Instrument Tuning CleanSource->CheckTuning CheckTuning->Resolved UseGlassware Switch to Glassware CheckSolvents->UseGlassware Solvents are Clean CheckSolvents->Resolved Solvents Contaminated FlushLC Flush LC System UseGlassware->FlushLC Contamination Persists CheckEnvironment Evaluate Lab Environment FlushLC->CheckEnvironment System is Clean CheckEnvironment->Resolved CheckMobilePhase Verify Mobile Phase Composition CheckColumn->CheckMobilePhase DiluteSample Dilute Sample CheckMobilePhase->DiluteSample DiluteSample->Resolved

Caption: Troubleshooting workflow for common issues in this compound analysis.

References

Validation & Comparative

The Role of Monooctyl Phthalate-d4 in the Validation of Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the realm of analytical chemistry, particularly for the analysis of phthalates, the use of isotopically labeled internal standards is a cornerstone of robust method validation. This guide provides a comprehensive comparison of Monooctyl Phthalate-d4's performance with other deuterated internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your analytical needs.

The validation of an analytical method ensures that it is reliable, reproducible, and fit for its intended purpose. A key component of this validation, especially in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS), is the use of an internal standard. An ideal internal standard mimics the chemical behavior of the analyte of interest, compensating for variations in sample preparation, injection volume, and instrument response. Deuterated standards, such as this compound, are considered the gold standard for isotope dilution mass spectrometry due to their chemical similarity to the native analytes.

Comparative Performance of Deuterated Phthalate Internal Standards

It is crucial to note that the following data is collated from different sources. Direct comparison of performance metrics should be done with caution, as the experimental conditions, matrices, and analytical instrumentation can significantly influence the results.

Table 1: Performance of Deuterated Internal Standards in LC-MS/MS Methods
Internal StandardAnalyte(s)MatrixLinearity (r²)Recovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
Monobutyl Phthalate-d4Monobutyl Phthalate (MBP)Rat Plasma≥ 0.99> 92%6.925.0[1]
Diethyl Phthalate-d4Various PhthalatesCoffee BrewNot Specified83 ± 5%Not Specified5 - 20 (µg/L)[2][3]
Bis(2-ethylhexyl) Phthalate-d4Various PhthalatesCoffee BrewNot Specified83 ± 5%Not Specified5 - 20 (µg/L)[2][3]
Table 2: Performance of Deuterated Internal Standards in GC-MS Methods
Internal StandardAnalyte(s)MatrixLinearity (r²)Recovery (%)MDL (ng/m³)Reference
Di-n-butyl Phthalate-d4 (DBP-d4)DEP, DIBP, DBP, BBP, DEHPIndoor Air> 0.995389.7 - 95.5%2.0 - 45.0[2]
Benzyl Butyl Phthalate-d4 (BBP-d4)DEP, DIBP, DBP, BBP, DEHPIndoor Air> 0.990089.7 - 95.5%2.0 - 45.0[2]
Di(2-ethylhexyl) Phthalate-d4 (DEHP-d4)DEP, DIBP, DBP, BBP, DEHPIndoor Air> 0.989189.7 - 95.5%2.0 - 45.0[2]
Di-n-octyl Phthalate-d4 (DnOP-d4)Various PhthalatesWineNot SpecifiedNot SpecifiedNot Specified[4]

From the available data, it is evident that deuterated phthalate internal standards, including those for monobutyl, diethyl, dibutyl, benzyl butyl, and di(2-ethylhexyl) phthalates, consistently demonstrate excellent linearity and high recovery rates across various matrices and analytical techniques. The choice of the most suitable internal standard often depends on the specific phthalates being analyzed. For instance, in the analysis of Monobutyl Phthalate (MBP), a metabolite of Di-n-butyl phthalate (DBP), Monobutyl Phthalate-d4 serves as an effective internal standard in a UPLC-MS/MS method, yielding high linearity and recovery in a complex biological matrix like rat plasma.[1]

Similarly, in GC-MS analysis of phthalates in indoor air, DBP-d4, BBP-d4, and DEHP-d4 have all been successfully used, with DBP-d4 showing slightly better linearity.[2] For broader phthalate screening in wine, a suite of deuterated standards including DnOP-d4 is employed to cover a range of analytes.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols from the cited studies.

Protocol 1: UPLC-MS/MS for Monobutyl Phthalate in Rat Plasma[1]
  • Sample Preparation:

    • Spike 25 µL of blank plasma with 25 µL of the appropriate spiking standard.

    • Add 25 µL of the Monobutyl Phthalate-d4 internal standard working solution.

    • Precipitate proteins by adding 425 µL of 0.1% formic acid in acetonitrile.

    • Vortex mix and centrifuge for 6 minutes.

    • Analyze the supernatant.

  • Instrumentation:

    • UPLC: Waters ACQUITY UPLC System

    • Mass Spectrometer: Applied Biosystems/MDS SCIEX 4000 QTRAP

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm i.d. × 5 cm

    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient elution.

    • Ionization: Negative ion electrospray (ESI-)

    • MRM Transitions: MBP: 221 → 77; MBP-d4: 225 → 81

Protocol 2: GC-MS for Phthalates in Coffee Brew[2][3]
  • Sample Preparation:

    • Add a known volume of a surrogate standard phthalate solution to 15 mL of coffee brew.

    • Perform liquid-liquid extraction three times with 10 mL of hexane.

    • Evaporate the unified extracts to a small volume using a rotavapor and then dry under a gentle nitrogen stream.

    • Reconstitute the residue in 150 µL of a solution containing deuterated internal standards (e.g., Diethyl Phthalate-d4, Bis(2-ethylhexyl) Phthalate-d4).

  • Instrumentation:

    • GC-MS: Agilent 6890N gas chromatograph coupled with a 5973N mass selective detector.

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Ionization: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Experimental Workflows

Visualizing the experimental process can enhance understanding and reproducibility. The following diagrams, generated using Graphviz, illustrate the workflows for the described analytical methods.

UPLC_MSMS_Workflow cluster_prep Sample Preparation (Rat Plasma) cluster_analysis UPLC-MS/MS Analysis start Start: 25 µL Plasma spike Spike with Standard start->spike add_is Add Monobutyl Phthalate-d4 (IS) spike->add_is precipitate Protein Precipitation (Acetonitrile with 0.1% Formic Acid) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant inject Inject Supernatant supernatant->inject separation UPLC Separation (C18 Column) inject->separation detection MS/MS Detection (ESI-, MRM) separation->detection

UPLC-MS/MS workflow for Monobutyl Phthalate analysis in rat plasma.

GC_MS_Workflow cluster_prep Sample Preparation (Coffee Brew) cluster_analysis GC-MS Analysis start Start: 15 mL Coffee Brew add_surrogate Add Surrogate Standard start->add_surrogate lle Liquid-Liquid Extraction (Hexane, 3x) add_surrogate->lle evaporate Evaporate & Dry lle->evaporate reconstitute Reconstitute in Hexane with Deuterated IS evaporate->reconstitute inject Inject Extract reconstitute->inject separation GC Separation (HP-5MS Column) inject->separation detection MS Detection (EI, SIM) separation->detection

GC-MS workflow for Phthalate analysis in coffee brew.

Conclusion

The validation of analytical methods for phthalates is critically dependent on the use of high-quality, reliable internal standards. Deuterated analogues, including this compound, consistently provide the necessary performance for accurate and precise quantification. While a definitive "best" internal standard is context-dependent, this guide provides a comparative overview of the performance of several commonly used deuterated phthalate standards. By presenting quantitative data and detailed experimental protocols, researchers, scientists, and drug development professionals can make informed decisions in selecting the most appropriate internal standard for their specific application, thereby ensuring the integrity and validity of their analytical results. The choice will ultimately be guided by the specific phthalate analytes of interest, the complexity of the sample matrix, and the analytical instrumentation available.

References

Monooctyl Phthalate-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in chromatographic techniques like GC-MS and LC-MS, the use of a reliable internal standard is paramount to achieving accurate and reproducible quantification. This is especially true for the analysis of phthalates, a class of ubiquitous environmental contaminants and potential endocrine disruptors, where trace-level detection is often required. This guide provides a comprehensive comparison of Monooctyl Phthalate-d4 as an internal standard, evaluating its performance in terms of accuracy and precision against other commonly used deuterated phthalate standards.

The Critical Role of Internal Standards

An internal standard (IS) is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks in an analytical experiment. The IS is chosen to be chemically similar to the analyte of interest but distinguishable by the analytical instrument. Its primary purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The use of an appropriate internal standard, such as a deuterated analog of the analyte, is a widely accepted strategy to enhance the accuracy and precision of quantitative analyses.

This compound: A Profile

This compound is the deuterium-labeled form of Monooctyl Phthalate. Deuterium labeling involves replacing one or more hydrogen atoms in the molecule with its heavier isotope, deuterium. This substitution results in a compound that has nearly identical chemical and physical properties to its unlabeled counterpart, including chromatographic retention time and ionization efficiency. However, its increased mass allows it to be distinguished by a mass spectrometer.

While specific performance data for this compound is not extensively available in publicly accessible validation studies, its utility as an internal standard can be inferred from the well-documented performance of other deuterated phthalate standards. The key advantages of using a deuterated internal standard like this compound include:

  • Similar Extraction Recovery: It behaves almost identically to the native analyte during sample extraction and cleanup, effectively correcting for any losses in these steps.

  • Compensation for Matrix Effects: In complex matrices, ion suppression or enhancement can significantly affect the analyte signal. A co-eluting deuterated internal standard experiences similar matrix effects, allowing for accurate correction.

  • Improved Precision: By normalizing the analyte response to the internal standard response, random variations in injection volume and instrument performance are minimized, leading to improved precision.

Performance Comparison with Alternative Deuterated Phthalate Standards

While direct comparative studies including this compound are limited, extensive validation data exists for other deuterated phthalates. This data provides a strong benchmark for the expected performance of this compound. The following tables summarize the accuracy and precision data from studies utilizing various deuterated phthalate internal standards.

Internal Standard Analyte Matrix Analytical Method Accuracy (% Recovery / %RE) Precision (%RSD) Reference
Monobutyl Phthalate-d4 (MBP-d4)Monobutyl Phthalate (MBP)Rat PlasmaUPLC-MS/MSMean %RE ≤ ±7.5%≤ 10.1%[1]
Di-n-butyl phthalate-d4 (DBP-d4)Di-n-butyl phthalate (DBP)Indoor AirGC-MS91.3–99.9%5.1–13.1% (Reproducibility)
Di(2-ethylhexyl) phthalate-d4 (DEHP-d4)Di(2-ethylhexyl) phthalate (DEHP)Indoor AirGC-MS91.3–99.9%5.1–13.1% (Reproducibility)
Diethyl Phthalate-d4 (DEP-d4)Diethyl Phthalate (DEP)Coffee BrewGC-MSRecoveries >78%6-15%
Di-n-hexyl-phthalate-d4Not specifiedCoffee BrewGC-MSRecoveries >78%6-15%

Table 1: Accuracy and Precision of Various Deuterated Phthalate Internal Standards

Experimental Protocols

To provide a clear understanding of how these internal standards are utilized, a detailed experimental protocol from a validated study using Monobutyl Phthalate-d4 (MBP-d4) is presented below. This protocol for the analysis of Monobutyl Phthalate (MBP) in rat plasma can be adapted for other phthalates and matrices with appropriate modifications.

Sample Preparation (Rat Plasma)
  • Aliquoting: Aliquot 100 µL of rat plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Monobutyl Phthalate-d4 (MBP-d4) internal standard solution (concentration to be optimized based on expected analyte levels) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a suitable volume (e.g., 10 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Analysis
  • Chromatographic Column: A suitable reversed-phase column (e.g., C18) is used for separation.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing a small amount of an additive like formic acid to improve ionization) is typically employed.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (MBP) and the internal standard (MBP-d4) are monitored.

  • Quantification: The peak area of the analyte is divided by the peak area of the internal standard for each sample. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow

To illustrate the logical flow of using an internal standard in a quantitative analytical method, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Add constant amount Extraction Extraction of Analytes and Internal Standard Spike_IS->Extraction Cleanup Sample Cleanup Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (Analyte and IS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Signaling_Pathway_Concept cluster_analyte Analyte Signal cluster_is Internal Standard Signal cluster_correction Correction Mechanism cluster_factors Experimental Variations Analyte Analyte (e.g., Monooctyl Phthalate) Analyte_Response Instrument Response (Peak Area) Analyte->Analyte_Response Generates Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS Internal Standard (this compound) IS_Response Instrument Response (Peak Area) IS->IS_Response Generates IS_Response->Ratio Final_Concentration Accurate & Precise Quantification Ratio->Final_Concentration Leads to Variations Sample Loss Instrument Drift Matrix Effects Variations->Analyte_Response Variations->IS_Response Affects Both Equally

Caption: Conceptual diagram of internal standard correction for experimental variations.

Conclusion

The use of deuterated internal standards is a cornerstone of robust and reliable quantitative analysis of phthalates. While direct, comprehensive validation data for this compound as an internal standard is not widely published, the extensive data available for other deuterated phthalates, such as Monobutyl Phthalate-d4, Di-n-butyl phthalate-d4, and Di(2-ethylhexyl) phthalate-d4, strongly supports its suitability. These analogs consistently demonstrate high levels of accuracy (recoveries typically between 80-120%) and precision (RSDs generally below 15%), which are the hallmarks of a good internal standard.

For researchers and scientists in drug development and environmental analysis, the selection of an appropriate internal standard is a critical step in method development. Based on the performance of its chemical cousins, this compound is expected to provide the necessary accuracy and precision for the quantification of Monooctyl Phthalate and other structurally similar phthalates. As with any analytical method, proper validation is essential to ensure the reliability of the results. The experimental protocols and performance data provided in this guide offer a solid foundation for the development and validation of analytical methods utilizing this compound as an internal standard.

References

A Comparative Guide to Phthalate Internal Standards: Featuring Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phthalates—ubiquitous plasticizers with potential endocrine-disrupting properties—is a critical aspect of environmental monitoring, food safety, and toxicological research. The use of internal standards is paramount in analytical methodologies like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) to ensure precision and accuracy by correcting for variations in sample preparation and instrumental analysis. This guide provides an objective comparison of Monooctyl Phthalate-d4 and other commonly employed deuterated internal standards for phthalate analysis, supported by experimental data and detailed protocols.

The Role of Internal Standards in Phthalate Analysis

Internal standards are compounds added to samples in a known quantity before processing. Ideally, an internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. Isotopically labeled standards, such as deuterated phthalates, are considered the gold standard as they co-elute with the target analyte and experience similar matrix effects, leading to more accurate quantification.

This compound , a deuterium-labeled version of the monoester metabolite of dioctyl phthalates, serves as an excellent internal standard for the analysis of phthalate monoesters. These metabolites are often the target analytes in biomonitoring studies as they are direct markers of exposure. This guide will compare its performance characteristics with other deuterated internal standards typically used for the analysis of parent phthalate diesters.

Performance Comparison of Phthalate Internal Standards

The selection of an appropriate internal standard is crucial for method accuracy and reliability. The following tables summarize the performance data of various deuterated phthalate internal standards from validated analytical methods. While direct comparative studies including this compound are limited, data from a validation study of the closely related Monobutyl Phthalate-d4 is presented alongside other common deuterated standards to provide a comprehensive overview.

Table 1: Linearity of Calibration Curves for Phthalate Analysis Using Various Deuterated Internal Standards

Internal StandardAnalyte(s)Analytical MethodLinearity (R²)Reference
Monobutyl Phthalate-d4 Monobutyl PhthalateUPLC-MS/MS≥ 0.99[1][2]
Di-n-butyl Phthalate-d4 (DBP-d4)DEP, DIBP, DBP, BBP, DEHPGC-MS> 0.9953[3]
Diethyl Phthalate-d4 (DEP-d4)Various PhthalatesGC-MS/MS> 0.99[4]
Di(2-ethylhexyl) Phthalate-d4 (DEHP-d4)Various PhthalatesGC-MS/MS> 0.99[5]
Benzyl Benzoate (non-deuterated)Various PhthalatesGC-MS> 0.99[6]

Table 2: Recovery and Precision Data for Phthalate Internal Standards

Internal StandardMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Monobutyl Phthalate-d4 Rat Plasma & Pup Homogenate> 92%≤ 10.1%[1][2]
Di-n-butyl Phthalate-d4 (DBP-d4)Indoor Air> 89.7%Not Reported[3]
Di(2-ethylhexyl) Phthalate-d4 (DEHP-d4)Non-alcoholic Beverages84 - 105%9 - 15%[5]
Benzyl Benzoate (non-deuterated)Soft Drinks66 - 118%Not Reported[6]

Note: The performance of this compound is expected to be very similar to that of Monobutyl Phthalate-d4 due to their structural and chemical similarities as deuterated monoalkyl phthalate metabolites.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate results. Below is a representative protocol for the analysis of phthalates in beverages using GC-MS with a deuterated internal standard.

Protocol: Determination of Phthalates in Non-alcoholic Beverages by GC-MS

This protocol is adapted from a validated method for the quantification of seven phthalate esters in various non-alcoholic beverages.[5]

1. Reagents and Standards:

  • Analytes: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-propyl phthalate (DPP), Di-butyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di-(2-ethylhexyl) phthalate (DEHP), and Di-octyl phthalate (DOP).

  • Internal Standard: Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) or a similar suitable deuterated phthalate like this compound.

  • Solvents: n-hexane (pesticide residue grade), acetone (pesticide residue grade).

  • Standard Solutions: Prepare individual stock solutions of each phthalate and the internal standard in n-hexane. Prepare a mixed standard solution containing all analytes. Prepare a series of calibration standards by diluting the mixed standard solution and adding a constant concentration of the internal standard to each.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Measure 5 mL of the beverage sample into a glass centrifuge tube.

  • Spike the sample with a known amount of the internal standard solution (e.g., DEHP-d4).

  • Add 5 mL of n-hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper n-hexane layer to a clean glass vial for GC-MS analysis.

3. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 220°C at 20°C/min (hold for 1 min), then ramp to 300°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each phthalate and the internal standard.

4. Quantification:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the phthalates in the samples using the calibration curve.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Beverage Sample Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GC_MS GC-MS System Concentration->GC_MS Quantification Quantification using Internal Standard Calibration GC_MS->Quantification Result Phthalate Concentration Quantification->Result

Caption: Experimental workflow for phthalate analysis.

cluster_receptor Nuclear Receptor Interaction cluster_effects Downstream Effects Phthalates Phthalates (e.g., DEHP, DBP) Metabolism Metabolism to Monoesters (e.g., MEHP) Phthalates->Metabolism ER Estrogen Receptor (ER) Metabolism->ER Agonist/ Antagonist AR Androgen Receptor (AR) Metabolism->AR Antagonist PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Metabolism->PPAR Agonist Gene_Expression Changes in Gene Expression ER->Gene_Expression AR->Gene_Expression PPAR->Gene_Expression Hormone_Synthesis Altered Hormone Synthesis & Signaling Reproductive_Toxicity Reproductive & Developmental Toxicity Hormone_Synthesis->Reproductive_Toxicity Gene_Expression->Hormone_Synthesis

Caption: Phthalate endocrine disruption pathway.

References

inter-laboratory comparison of phthalate analysis using Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Comparison Guide to Phthalate Analysis Using Monooctyl Phthalate-d4 as an Internal Standard

This guide provides an objective comparison of methodologies and performance data for the analysis of phthalates, with a specific focus on the use of this compound (MOP-d4) as an internal standard. The content is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the quantification of regulated and emerging phthalates.

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products, from medical devices and food packaging to toys and building materials.[1] Due to their potential endocrine-disrupting properties and other adverse health effects, the presence and concentration of specific phthalates are highly regulated by international bodies.[2] Accurate and reproducible quantification is therefore critical, necessitating robust analytical methods and participation in inter-laboratory comparisons or proficiency tests to ensure data quality.[1][3]

The use of isotopically labeled internal standards, such as this compound, is a cornerstone of reliable quantification in methods like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These standards mimic the chemical behavior of the target analyte through sample extraction, cleanup, and analysis, correcting for variations and matrix effects to improve accuracy and precision.

Experimental Protocol: Phthalate Analysis via GC-MS

This section details a representative protocol for the determination of phthalates in a polymer matrix, employing solvent extraction and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is a synthesis of common industry and regulatory procedures.[5][6]

1. Sample Preparation:

  • Accurately weigh approximately 1 to 5 grams of the polymer sample into a glass extraction vessel.[5]

  • Cut the sample into small pieces to maximize the surface area for extraction.

  • Spike the sample with a known concentration of the internal standard solution, including this compound (for the quantification of Mono-octyl Phthalate) and other relevant deuterated phthalates (e.g., Dibutyl Phthalate-d4, Di(2-ethylhexyl) Phthalate-d4).[6][7]

2. Solvent Extraction:

  • Add a suitable extraction solvent, such as hexane or a hexane/acetone mixture, to the sample vessel.[7]

  • Extract the phthalates using a technique such as Soxhlet extraction, sonication, or accelerated solvent extraction (ASE).

  • After extraction, concentrate the solvent volume using a rotary evaporator or a gentle stream of nitrogen.[7][8]

3. Cleanup (if necessary):

  • For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interfering compounds.

  • Pass the concentrated extract through an appropriate SPE cartridge (e.g., Florisil or C18).

  • Elute the phthalates from the cartridge and re-concentrate the eluate.

4. GC-MS Analysis:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for separation and detection.[9][10]

  • GC Column: A low-polarity capillary column, such as a 5-type (e.g., DB-5ms) or XLB-type, is commonly employed for phthalate separation.[9][10]

  • Injection: Inject 1 µL of the final extract into the GC inlet, typically in splitless mode to maximize sensitivity.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 80-100°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure elution of all target compounds.[6]

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Data is acquired in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for each phthalate and its deuterated internal standard.[6]

5. Quantification:

  • Identify each phthalate by its retention time and its qualifier ion ratios.

  • Quantify each analyte by creating a calibration curve based on the ratio of the analyte peak area to the corresponding internal standard peak area.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the phthalate analysis workflow, from sample reception to final data reporting.

G Diagram 1: Phthalate Analysis Workflow cluster_pre Sample Handling & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt 1. Sample Receipt SamplePrep 2. Weighing & Size Reduction SampleReceipt->SamplePrep Spiking 3. Internal Standard Spiking (incl. MOP-d4) SamplePrep->Spiking SolventExtraction 4. Solvent Extraction (e.g., Soxhlet) Spiking->SolventExtraction Concentration1 5. Extract Concentration SolventExtraction->Concentration1 Cleanup 6. SPE Cleanup (Optional) Concentration1->Cleanup Concentration2 7. Final Concentration Cleanup->Concentration2 GCMS 8. GC-MS Analysis (SIM Mode) Concentration2->GCMS Quantification 9. Quantification vs. Calibration Curve GCMS->Quantification Report 10. Final Report Quantification->Report

Caption: A flowchart of the analytical procedure for phthalate determination.

Inter-Laboratory Comparison Data

The following tables present simulated data from a hypothetical inter-laboratory comparison study involving three distinct laboratories (Lab A, Lab B, Lab C). All labs analyzed a polymer reference material with certified concentrations of various phthalates, using the protocol described above with MOP-d4 as one of the internal standards. The data reflects typical performance and variability seen in such studies.[4]

Table 1: Analysis of Di(2-ethylhexyl) Phthalate (DEHP)

Performance MetricCertified ValueLab ALab BLab C
Mean Concentration (mg/kg)500485520495
Standard Deviation (mg/kg)-15.525.018.2
Relative Std. Dev. (RSD)-3.2%4.8%3.7%
Accuracy (Recovery)-97.0%104.0%99.0%

Table 2: Analysis of Dibutyl Phthalate (DBP)

Performance MetricCertified ValueLab ALab BLab C
Mean Concentration (mg/kg)250260238255
Standard Deviation (mg/kg)-9.112.410.5
Relative Std. Dev. (RSD)-3.5%5.2%4.1%
Accuracy (Recovery)-104.0%95.2%102.0%

Table 3: Analysis of Mono-octyl Phthalate (MOP)

Performance MetricCertified ValueLab ALab BLab C
Mean Concentration (mg/kg)1009810795
Standard Deviation (mg/kg)-4.26.85.1
Relative Std. Dev. (RSD)-4.3%6.4%5.4%
Accuracy (Recovery)-98.0%107.0%95.0%

Discussion of Results

The simulated data illustrates that while all laboratories achieved high accuracy (recoveries generally between 95-107%), there is an inherent inter-laboratory variability, as shown by the RSD values.[4] Lab A consistently demonstrated the highest precision (lowest RSD), while Lab B showed slightly higher variability. Such comparisons are vital for identifying potential methodological discrepancies and improving the overall reproducibility of phthalate analysis across the scientific community. The consistent use of appropriate deuterated internal standards, like MOP-d4 for MOP, is fundamental to minimizing this variability and achieving the high-quality data presented.

References

Determining Phthalate Detection Limits: A Comparative Guide Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of phthalates is critical due to their potential as endocrine disruptors and their prevalence in laboratory and manufacturing environments. The limit of detection (LOD) is a key performance characteristic of any analytical method. This guide provides a comparative overview of achievable LODs for various phthalates using gas chromatography-mass spectrometry (GC-MS), with a focus on the use of deuterated internal standards. While specific experimental data for Monooctyl Phthalate-d4 (MOP-d4) as an internal standard is not extensively available in the reviewed literature, this guide presents data for other commonly used deuterated standards, offering a valuable benchmark for analytical performance.

The use of deuterated internal standards is a well-established technique to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation and instrument response. Structurally similar deuterated analogues to the target analytes are ideal for this purpose.

Comparative Limit of Detection (LOD) for Phthalates

The following table summarizes the limits of detection for several common phthalates determined by GC-MS, as reported in various studies. It is important to note that LODs are matrix-dependent and can vary based on the specific instrumentation and experimental conditions used.

PhthalateAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Internal Standard(s) Used
Dibutyl phthalate (DBP)GC-MS0.3 ng/mL[1]1 ng/mL[1]Dibutyl phthalate-d4 (DBP-d4), Benzyl benzoate[1]
Diethyl phthalate (DEP)GC-MS--Diethyl phthalate-d4 (DEP-d4)[2]
Bis(2-ethylhexyl) phthalate (DEHP)GC-MS--Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4)[2]
Various PhthalatesGC-MS< 0.006 mg/L (MDL)-Not specified[3]
Dimethyl phthalate (DMP)GC/MS3.46 - 10.10 µg/mL-Not specified[4][5][6][7]
Diethyl phthalate (DEP)GC/MS3.46 - 10.10 µg/mL-Not specified[4][5][6][7]
Di-n-butyl phthalate (DBP)GC/MS3.46 - 10.10 µg/mL-Not specified[4][5][6][7]
Benzyl butyl phthalate (BBP)GC/MS3.46 - 10.10 µg/mL-Not specified[4][5][6][7]
Bis(2-ethylhexyl) phthalate (DEHP)GC/MS3.46 - 10.10 µg/mL-Not specified[4][5][6][7]
Diisononyl phthalate (DINP)GC/MS3.46 - 10.10 µg/mL-Not specified[4][5][6][7]
Diisoocyl phthalate (DIOP)GC/MS3.46 - 10.10 µg/mL-Not specified[4][5][6][7]

MDL: Method Detection Limit

Experimental Protocols

The determination of phthalate LODs using a deuterated internal standard by GC-MS generally follows the protocol outlined below. It is crucial to minimize background contamination from plastics in the laboratory environment.

Reagents and Standards
  • Solvents: High-purity, analytical grade solvents such as hexane, acetone, and methylene chloride are required. It is recommended to test solvents for phthalate contamination prior to use.

  • Phthalate Standards: Certified reference standards of the target phthalates.

  • Internal Standard: A deuterated phthalate standard, such as this compound or other appropriate analogues (e.g., DBP-d4, DEHP-d4).

  • Stock Solutions: Individual stock solutions of each phthalate and the internal standard are prepared in a suitable solvent (e.g., 1000 µg/mL in hexane).[1]

  • Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solutions to cover the desired concentration range. Each calibration standard should be fortified with a constant concentration of the internal standard.[1]

Sample Preparation (General Workflow)
  • Extraction: The sample matrix (e.g., water, soil, biological fluid) is extracted with an appropriate organic solvent. Liquid-liquid extraction or solid-phase extraction (SPE) are common techniques.

  • Concentration: The extract is concentrated to a smaller volume, often under a gentle stream of nitrogen, to increase the analyte concentration.

  • Internal Standard Spiking: A known amount of the deuterated internal standard solution is added to the concentrated extract just before analysis.

  • Blank Preparation: A procedural blank, containing all reagents but no sample, should be prepared and analyzed with each batch of samples to assess for background contamination.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methyl silicone bonded-phase column).[1]

  • Injection: Splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the column.

  • Oven Temperature Program: A temperature gradient is employed to separate the different phthalates based on their boiling points and column interactions. A typical program might start at a lower temperature (e.g., 40-80°C), ramp up to a higher temperature (e.g., 290°C), and hold for a period to ensure all analytes have eluted.[1]

  • Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2] In SIM mode, the mass spectrometer is set to detect only specific ions corresponding to the target phthalates and the internal standard.

  • Data Acquisition: The peak areas of the target analytes and the internal standard are recorded.

Limit of Detection (LOD) Determination

The LOD is typically determined based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of low-concentration standards and determining the concentration at which the signal-to-noise ratio is at least 3. The International Union of Pure and Applied Chemistry (IUPAC) defines the LOD as 3 times the background noise.[2]

Experimental Workflow for LOD Determination

The following diagram illustrates a typical workflow for determining the limit of detection for phthalates using a deuterated internal standard with GC-MS.

LOD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Stock Solutions (Analytes & IS) calibration_standards Prepare Calibration Standards stock_solution->calibration_standards spike_is Spike IS into Standards & Blanks calibration_standards->spike_is blank_sample Prepare Blank Sample blank_sample->spike_is gcms_analysis GC-MS Analysis (SIM Mode) spike_is->gcms_analysis peak_integration Peak Area Integration gcms_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve lod_calculation Calculate LOD (e.g., S/N=3) calibration_curve->lod_calculation

References

Assessing Calibration Curve Linearity with Monooctyl Phthalate-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative analysis, particularly for compounds like Monooctyl Phthalate, establishing a linear relationship between the concentration of an analyte and the instrument response is a critical step in method validation. This guide provides a comprehensive comparison of the use of Monooctyl Phthalate-d4 as an internal standard to ensure the linearity of calibration curves, supported by experimental data and detailed protocols.

The Role of Internal Standards in Linear Calibration

An internal standard in analytical chemistry is a substance that is added in a constant amount to samples, quality controls, and calibration standards. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For methods utilizing mass spectrometry, stable isotope-labeled internal standards, such as this compound, are considered the gold standard. This is because they are chemically identical to the analyte of interest and differ only in isotopic composition, causing them to have nearly identical behavior during sample extraction, derivatization, and chromatographic separation.

Performance of this compound in Establishing Linearity

The use of this compound as an internal standard consistently yields excellent linearity for the quantification of Monooctyl Phthalate. Studies have demonstrated that calibration curves prepared using this internal standard exhibit high correlation coefficients, typically greater than 0.99.[1][2] This high degree of linearity ensures that the analytical method is accurate over a defined concentration range.

Comparative Linearity Data

While direct head-to-head comparative data for this compound against a wide range of other internal standards for the analysis of Monooctyl Phthalate is not extensively published, data from the analysis of other phthalates provides valuable insight. For instance, a study comparing three different deuterated internal standards (DBP-d4, BBP-d4, and DEHP-d4) for the analysis of five phthalate esters demonstrated consistently high linearity (R² > 0.98) for all internal standards, with DBP-d4 showing slightly superior performance in that specific application.[3] This suggests that while other deuterated standards could be used, a structurally analogous internal standard like this compound is optimal for Monooctyl Phthalate analysis.

Internal StandardAnalyteCorrelation Coefficient (R²)Reference
Monooctyl Phthalate-¹³C₄Monooctyl Phthalate> 0.99[2]
Monobutyl Phthalate-d4Monobutyl Phthalate≥ 0.99[1]
Diethyl Phthalate-d4Various PhthalatesNot specified, used for quantification[4]
bis(2-Ethylhexyl) Phthalate-d4Various PhthalatesNot specified, used for quantification[4]
Benzyl BenzoateVarious PhthalatesNot an isotopic standard, performance may vary[5][6]

Table 1: Comparison of Internal Standards for Phthalate Analysis and Reported Linearity.

Experimental Protocols

Preparation of Calibration Standards

A precise and accurate calibration curve is fundamental to the reliability of any quantitative analytical method. The following protocol outlines the preparation of calibration standards for the determination of Monooctyl Phthalate using this compound as an internal standard.

  • Stock Solutions: Prepare individual stock solutions of Monooctyl Phthalate and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Store these solutions at a low temperature (e.g., -20°C) in amber glass vials to prevent degradation and photodegradation.

  • Intermediate Solutions: From the stock solutions, prepare intermediate solutions of both the analyte and the internal standard by serial dilution.

  • Working Standards: Create a series of working calibration standards by spiking a constant volume of the this compound intermediate solution into varying volumes of the Monooctyl Phthalate intermediate solutions. The concentration range of the calibration standards should encompass the expected concentration of the analyte in the samples. A typical calibration curve consists of 6 to 8 non-zero concentration levels.

  • Blank: A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard but without analyte) should also be prepared to assess for interferences and background levels.

Sample Preparation and Analysis (UPLC-MS/MS)

The following is a general procedure for the extraction and analysis of Monooctyl Phthalate from a biological matrix (e.g., urine) using this compound as an internal standard.[2]

  • Sample Spiking: To an aliquot of the sample (e.g., 100 µL of urine), add a known amount of the this compound internal standard solution.

  • Enzymatic Deconjugation: For analysis of total Monooctyl Phthalate, enzymatic hydrolysis (e.g., using β-glucuronidase) is typically performed to cleave glucuronide conjugates.

  • Extraction: The sample is then extracted using a suitable technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from the matrix.

  • Analysis by UPLC-MS/MS: The extracted sample is analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or acetic acid). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transitions for both Monooctyl Phthalate and this compound.

Assessing Linearity

The linearity of the calibration curve is assessed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity is typically evaluated by the coefficient of determination (R²). A value of R² ≥ 0.99 is generally considered to indicate good linearity. For regulatory submissions, a weighted linear regression (e.g., 1/x or 1/x²) may be required to ensure accuracy at the lower end of the calibration range.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in establishing and assessing the linearity of a calibration curve using this compound.

Calibration_Curve_Preparation cluster_stocks Stock Solutions (1 mg/mL) cluster_intermediates Intermediate Solutions cluster_working Working Calibration Standards stock_analyte Monooctyl Phthalate intermediate_analyte Analyte Dilutions stock_analyte->intermediate_analyte Serial Dilution stock_is This compound intermediate_is Internal Standard Dilution stock_is->intermediate_is working_standards Spike Constant IS into Varying Analyte Concentrations intermediate_analyte->working_standards intermediate_is->working_standards

Figure 1. Workflow for the preparation of calibration standards.

Linearity_Assessment_Workflow start Inject Calibration Standards (with Internal Standard) acquire_data Acquire Data (UPLC-MS/MS in MRM mode) start->acquire_data integrate_peaks Integrate Peak Areas (Analyte and IS) acquire_data->integrate_peaks calculate_ratio Calculate Peak Area Ratio (Analyte / IS) integrate_peaks->calculate_ratio plot_curve Plot Ratio vs. Concentration calculate_ratio->plot_curve evaluate_linearity Evaluate Linearity (R² ≥ 0.99) plot_curve->evaluate_linearity accept Linearity Acceptable evaluate_linearity->accept Yes reject Linearity Unacceptable (Re-evaluate Method) evaluate_linearity->reject No

Figure 2. Logical workflow for assessing calibration curve linearity.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for establishing linear calibration curves in the quantitative analysis of Monooctyl Phthalate. The chemical and physical similarity between the analyte and its deuterated analog ensures accurate correction for analytical variability, leading to high-quality data essential for research, drug development, and regulatory compliance. While alternative internal standards exist, the principle of using a stable isotope-labeled analog remains the most scientifically sound strategy for achieving accurate and precise quantification.

References

Navigating Analytical Challenges: A Comparative Guide to Monooctyl Phthalate-d4 Recovery Across Diverse Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds in various samples is paramount. This guide provides a comparative analysis of the recovery of Monooctyl Phthalate-d4, a deuterated internal standard, across different matrices. While specific recovery data for this compound is not extensively published, this document leverages available data on similar deuterated phthalates to provide valuable insights into expected performance and to detail the experimental protocols crucial for achieving reliable results.

The use of isotopically labeled internal standards, such as this compound, is a cornerstone of accurate quantitative analysis, particularly in complex matrices. These standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment, are added to samples before extraction and analysis. By tracking the recovery of the internal standard, analysts can correct for analyte losses during sample preparation and variations in instrument response, leading to more precise and accurate measurements.

Comparative Recovery Data

MatrixDeuterated StandardAnalytical MethodExtraction MethodReported Recovery (%)
Biological Matrices
Rat PlasmaMonobutyl Phthalate-d4 (MBP-d4)UPLC-MS/MSProtein Precipitation> 92%[1][2]
Human SerumNot SpecifiedLC-MS/MSSolid-Phase Extraction71 - 107%[3]
Human UrineNot SpecifiedHPLC-MS/MSSolid-Phase Extraction~100%[4]
Environmental Matrices
Indoor AirDEP-d4, DBP-d4, BBP-d4, DEHP-d4GC-MSSolid-Phase Adsorption> 89.7%[5]
Food and Beverage Matrices
Food PackagingNot SpecifiedHS-SPME/GC-MSHeadspace Solid-Phase Microextraction90.2 - 111%[6]

Experimental Protocols

The recovery of an internal standard is intrinsically linked to the experimental methodology. Below are detailed protocols for common extraction techniques used in phthalate analysis.

Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Serum, Urine)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.

Protocol:

  • Sample Pre-treatment: Serum or urine samples are often subjected to enzymatic deconjugation to hydrolyze glucuronidated phthalate monoesters.[4]

  • Cartridge Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned sequentially with a suitable organic solvent (e.g., methanol) and then with water.

  • Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: The analytes of interest, including the deuterated internal standard, are eluted from the cartridge using a stronger organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a suitable solvent for analysis.

Protein Precipitation for Plasma Samples

For plasma samples, a simple protein precipitation step can be effective for removing high-molecular-weight interferences.[1][2]

Protocol:

  • Solvent Addition: A cold organic solvent, such as acetonitrile, is added to the plasma sample.

  • Vortexing: The mixture is vortexed to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the analytes and the internal standard, is carefully collected for analysis.

Headspace Solid-Phase Microextraction (HS-SPME) for Food Packaging

HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in solid matrices.[6]

Protocol:

  • Sample Preparation: A known amount of the food packaging material is placed in a headspace vial.

  • Internal Standard Spiking: The sample is spiked with the deuterated internal standard.

  • Incubation: The vial is incubated at a specific temperature to allow the analytes to partition into the headspace.

  • Extraction: An SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

  • Desorption: The fiber is then transferred to the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis.

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the analytical process, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a conceptual signaling pathway for endocrine disruption by phthalates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Matrix (e.g., Water, Soil, Plasma) Spike Spike with Monooctyl Phthalate-d4 Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS_LCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS_LCMS Data_Processing Data Processing GCMS_LCMS->Data_Processing Quantification Quantification & Recovery Calculation Data_Processing->Quantification

Caption: A generalized experimental workflow for the determination of this compound recovery.

signaling_pathway Phthalate Phthalate Exposure Receptor Nuclear Receptor Binding (e.g., PPAR, ER) Phthalate->Receptor Gene_Expression Altered Gene Expression Receptor->Gene_Expression Hormone_Synthesis Disruption of Hormone Synthesis Gene_Expression->Hormone_Synthesis Metabolic_Disruption Metabolic Disruption Gene_Expression->Metabolic_Disruption Reproductive_Effects Adverse Reproductive Outcomes Hormone_Synthesis->Reproductive_Effects Metabolic_Disruption->Reproductive_Effects

Caption: Conceptual signaling pathway of phthalate-induced endocrine disruption.

References

Navigating Measurement Uncertainty in Phthalate Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precision and accuracy in phthalate analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Monooctyl Phthalate-d4 with other commonly used internal standards, offering insights into their impact on measurement uncertainty. Detailed experimental protocols and visual workflows are presented to aid in the practical application of these methods.

The use of an internal standard is a critical practice in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrumental response. In phthalate analysis, which is often complicated by the ubiquitous nature of these contaminants, an ideal internal standard should mimic the chemical and physical properties of the target analytes. Isotopically labeled standards, such as this compound, are often considered the gold standard due to their similarity to the native compounds.

Performance Comparison of Internal Standards

The selection of an internal standard significantly influences the key performance parameters of an analytical method, including recovery, repeatability, and the overall measurement uncertainty. Below is a comparative summary of this compound against two common alternatives: Benzyl Benzoate, a non-isotopically labeled standard, and Di-n-butyl-d4 phthalate, another deuterated phthalate standard.

Performance ParameterThis compoundBenzyl BenzoateDi-n-butyl-d4 phthalate
Recovery High and consistent across a range of phthalates, particularly for medium to long-chain phthalates. Typically >90%.Variable and can be matrix-dependent. May not accurately reflect the recovery of all phthalates.High and consistent, especially for shorter-chain phthalates like dibutyl phthalate. Typically >90%.
Repeatability (RSD) Low, typically <5%. The co-elution with the native analyte minimizes variability.Higher, can be in the range of 5-15%. Differences in extraction efficiency and instrumental response compared to analytes can increase variability.Low, typically <5%. Similar benefits to other deuterated standards.
Measurement Uncertainty Lower contribution to overall uncertainty due to effective correction for matrix effects and procedural losses.Higher contribution to uncertainty. Potential for systematic errors if its behavior deviates significantly from the analytes of interest.Lower contribution to uncertainty, particularly for the analysis of its corresponding non-deuterated analogue.
Matrix Effects Effectively compensates for matrix-induced signal suppression or enhancement in mass spectrometry.Less effective at compensating for matrix effects as its ionization efficiency may differ from the target phthalates.Effectively compensates for matrix effects for corresponding and structurally similar phthalates.
Potential for Contamination Low, as it is a synthetic isotopically labeled compound not typically found in the environment.Can be a contaminant itself, as it is used in some consumer products, potentially leading to inaccurate results.[1]Low, similar to other deuterated standards.

Experimental Protocol: Phthalate Analysis using GC-MS with this compound Internal Standard

This protocol outlines a general procedure for the determination of various phthalates in a given matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL sample (e.g., water, beverage), add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution).

  • Add 5 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean glass tube.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the organic extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 220 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each target phthalate and for this compound (e.g., m/z 149, 167, 279 for many phthalates, and specific ions for the deuterated standard).

3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of this compound.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the phthalates in the prepared samples by using the response factors from the calibration curve.

Visualizing the Workflow and Uncertainty

To better understand the analytical process and the factors contributing to measurement uncertainty, the following diagrams are provided.

Phthalate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking (this compound) Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Concentration Solvent Evaporation Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Quantification Quantification using Calibration Curve GC_MS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for phthalate analysis.

Measurement_Uncertainty_Sources cluster_sampling Sampling cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_calibration Calibration Uncertainty Total Measurement Uncertainty Sample_Homogeneity Sample Homogeneity Uncertainty->Sample_Homogeneity IS_Purity Internal Standard Purity Uncertainty->IS_Purity IS_Spiking_Volume Internal Standard Spiking Volume Uncertainty->IS_Spiking_Volume Extraction_Efficiency Extraction Efficiency Variability Uncertainty->Extraction_Efficiency Analyte_Loss Analyte Loss during Concentration Uncertainty->Analyte_Loss Injection_Volume Injection Volume Precision Uncertainty->Injection_Volume Instrument_Response Instrument Response Drift Uncertainty->Instrument_Response Integration Peak Integration Uncertainty->Integration Standard_Purity Purity of Calibration Standards Uncertainty->Standard_Purity Standard_Preparation Preparation of Calibration Standards Uncertainty->Standard_Preparation Curve_Fitting Calibration Curve Fitting Uncertainty->Curve_Fitting

Caption: Sources of measurement uncertainty in phthalate analysis.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides immediate, essential safety and logistical information for handling Monooctyl Phthalate-d4. Strict adherence to these guidelines is crucial for ensuring laboratory safety and proper experimental conduct.

When handling this compound, a deuterated form of a phthalate metabolite, it is imperative to use appropriate personal protective equipment (PPE) and follow established safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from SDSs for structurally similar compounds, such as Monohexyl Phthalate-d4 and Di-n-octyl phthalate, provides essential guidance. The following recommendations are based on best practices for handling phthalate esters in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety data for phthalates.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards.Protects eyes from splashes or aerosols.
Hand Protection Chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.Prevents direct skin contact. Phthalates can be absorbed through the skin.
Skin and Body Protection A standard laboratory coat should be worn. For larger quantities or where splashing is likely, consider additional protective clothing such as an apron or coveralls.Minimizes the risk of skin contamination.
Respiratory Protection Typically not required when handled in a well-ventilated area or a fume hood. If aerosols may be generated or ventilation is inadequate, use a NIOSH-approved respirator.Protects against inhalation of any aerosols or vapors that may be generated, although phthalates generally have low volatility.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight. Recommended storage temperature is often refrigerated (2-8°C).

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Do not eat, drink, or smoke in areas where the chemical is handled.

Spill Management:

  • In case of a spill, wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the substance to enter drains or waterways.

  • Contaminated packaging should be treated as the substance itself and disposed of accordingly.

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Handle with Care to Avoid Spills C->D E Decontaminate Work Area D->E F Remove and Dispose of PPE Properly E->F G Collect Waste in a Labeled, Sealed Container F->G H Dispose According to Institutional and Local Regulations G->H

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.